molecular formula C6H4N6 B1178584 Reteplase CAS No. 133652-38-7

Reteplase

カタログ番号: B1178584
CAS番号: 133652-38-7
注意: 研究専用です。人間または獣医用ではありません。
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特性

CAS番号

133652-38-7

分子式

C6H4N6

製品の起源

United States

説明

Contextualization within Recombinant Thrombolytic Agents

Reteplase belongs to the class of recombinant thrombolytic agents, which are designed to dissolve blood clots by activating plasminogen to plasmin patsnap.comnih.gov. Thrombolytic agents can be broadly classified based on their fibrin (B1330869) specificity nih.gov. This compound is considered among the next-generation agents, following non-fibrin-specific agents like streptokinase and urokinase, and fibrin-specific agents like tPA (alteplase) nih.gov. Other recombinant thrombolytics in this category include tenecteplase (B1169815), monteplase, lanoteplase, pamiteplase, and desmoteplase nih.gov.

Historical Perspective of this compound Development in Molecular Biotechnology

The development of this compound is a significant step in the history of molecular biotechnology applied to therapeutic proteins. Tissue plasminogen activator (tPA) was initially produced using recombinant DNA techniques in the early 1980s wikipedia.org. Following the development of recombinant tPA (alteplase), efforts focused on modifying the native molecule to improve its pharmacological properties, such as half-life and fibrin specificity wikipedia.orgoup.com. This compound emerged from these efforts as a genetically engineered variant of tPA drugbank.com. It was approved in Europe and the United States in 1996 nih.gov.

Evolution of Plasminogen Activators: A Molecular Engineering Perspective

The evolution of plasminogen activators from a molecular engineering perspective has aimed at creating agents with enhanced therapeutic profiles. Native tPA is a protein containing five structural domains: a finger domain (F), an epidermal growth factor domain (EGF), two kringle domains (K1 and K2), and a serine protease domain (P) nih.govfrontiersin.org. This compound is a deletion mutant of tPA, specifically lacking the finger, EGF, and kringle 1 domains drugbank.comj-stroke.org. It retains the kringle 2 and serine protease domains, comprising amino acids 1-3 and 176-527 of native tPA, resulting in a protein of 355 amino acids nih.govwikidoc.orgicm.edu.pl. This structural modification leads to distinct properties compared to native tPA, including a longer plasma half-life and reduced fibrin specificity oup.comj-stroke.orgresearchgate.net. The absence of certain domains responsible for receptor-mediated clearance contributes to its extended half-life j-stroke.org. Molecular engineering continues to explore modifications to plasminogen activators, including chimeric proteins and point mutations, to optimize properties like fibrin affinity and resistance to inhibitors researchgate.nettandfonline.comnih.gov.

Fundamental Research Paradigms for this compound Investigation

Fundamental research into this compound has involved various paradigms to understand its structure, function, and production. Studies have focused on its biochemical mechanism of action, specifically its role in catalyzing the conversion of plasminogen to plasmin, which subsequently degrades fibrin europa.eupatsnap.compatsnap.com. Research has also investigated its interaction with fibrin. While this compound has reduced fibrin binding compared to tPA due to the deletion of the finger domain, the kringle 2 domain still contributes to fibrin interaction oup.com. Studies have explored the structural basis of this interaction, including the involvement of negatively-charged residues in the kringle-2 domain binding to lysine (B10760008)/arginine residues in fibrin researchgate.net.

Production of recombinant this compound in E. coli has been a significant area of research, addressing challenges such as protein folding and the formation of disulfide bonds in a prokaryotic system researchgate.netmdpi.com. This compound contains nine disulfide bonds, and it is often expressed as inactive inclusion bodies in E. coli, requiring subsequent refolding processes wikidoc.orgresearchgate.netresearchgate.net. Research has explored methods to improve refolding efficiency, including the use of protein disulfide isomerase (PDI) researchgate.net. Alternative expression systems, such as marine microalgae and plants, have also been investigated for this compound production frontiersin.orgmdpi.complos.org.

Furthermore, research paradigms include in silico design and molecular dynamics simulations to predict the impact of mutations on this compound stability, activity, and fibrin binding researchgate.netnih.govnih.gov. These theoretical studies complement experimental investigations aimed at developing improved this compound variants researchgate.netnih.govnih.gov.

Comparative Properties of this compound and Alteplase (B1167726)

PropertyThis compoundAlteplase (tPA)Source
StructureKringle 2 and Serine Protease domainsFinger, EGF, Kringle 1, Kringle 2, Protease nih.govoup.com
Amino Acids355527 nih.govwikidoc.org
GlycosylationNon-glycosylatedGlycosylated nih.govfrontiersin.org
Molecular Weight~39 kDa~72 kDa nih.govfrontiersin.org
Plasma Half-lifeLonger (~13-18 minutes)Shorter (~3-6 minutes) wikidoc.orgoup.comj-stroke.org
Fibrin BindingLowerHigher oup.comj-stroke.org
Clot PenetrationBetterLower (binds to surface) oup.comj-stroke.org
Production SystemPrimarily E. coliPrimarily CHO cells nih.goveuropa.euplos.org

Detailed Research Findings Example: Refolding Efficiency

Research by Fathi‑Roudsari et al. demonstrated that using protein disulfide isomerase (PDI) could increase the refolding rate of this compound expressed as inclusion bodies in E. coli from less than 2% to more than 20% researchgate.net. This highlights the challenges and research efforts involved in optimizing the production of functional recombinant this compound.

Molecular Architecture and Biophysical Characterization of Reteplase

Primary Structure Elucidation of Reteplase

This compound is a single-chain deletion mutant of tPA, comprising 355 amino acids. nih.govicm.edu.pl Its sequence corresponds to amino acids 1-3 and 176-527 of native human tPA. icm.edu.pldrugbank.com This results in a protein with a molecular weight of approximately 39 kDa. nih.govplos.org The primary structure starts with serine and ends with proline. nih.gov The defined amino acid sequence is crucial for its biological activity and structural integrity. patsnap.com

The amino acid sequence of this compound is as follows google.com: SYQGNSDCYFGNGSAYRGTHSLTESGASCL PWNSMILIGKVYTAQNPSAQ ALGLGKHNYCRNPDGDAKPWCHVLKNRRLT WEYCDVPSCSTCGLRQYSQP QFRIKGGLFADIASHPWQAAIFAKHRRSPG ERFLCGGILISSCWILSAAH CFQERFPPHHLTVILGRTYRVVPGEEEQKF EVEKYIVHKEFDDDTYDNDI ALLQLKSDSSRCAQESSVVRTVCLPPADLQ LPDWTECELSGYGKHEALSP FYSERLKEAHVRLYPSSRCTSQHLLNRTVT DNMLCAGDTRSGGPQANLHD ACQGDSGGPLVCLNDGRMTLVGIISWGLGC GQKDVPGVYTKVTNYLDWIR DNMRP

Some variants may include an additional N-terminal methionine. patsnap.comgoogle.com

Secondary and Tertiary Structural Elements of this compound

The secondary and tertiary structures of this compound are critical for its function, involving specific folding patterns and stabilizing interactions like disulfide bonds. researchgate.netwikipedia.org

Alpha-Helical and Beta-Sheet Content Analysis of this compound

Proteins adopt local spatial conformations known as secondary structures, primarily alpha-helices and beta-sheets, stabilized by hydrogen bonds within the polypeptide backbone. wikipedia.orgbyjus.com While the complete three-dimensional structure of this compound has not been fully solved, structural characterization indicates it is rich in beta-sheets and loops. mdpi.com Studies investigating this compound inclusion bodies produced in Escherichia coli have used techniques like FTIR analysis to assess secondary structure content under different conditions. researchgate.net These studies suggest that factors like induction temperature during expression can influence the percentages of helices, loops, beta strands, and turns in the protein structure. researchgate.net Increasing urea (B33335) concentration during solubilization of inclusion bodies has been shown to increase the percentage of beta strands and turns, suggesting a change towards more flexible structures. researchgate.net

Disulfide Bond Mapping and Conformation in this compound

Disulfide bonds, formed between cysteine residues, are crucial covalent linkages that stabilize the three-dimensional structure of proteins. researchgate.net this compound contains nine disulfide bonds in its structure. nih.govjmb.or.kr These bonds are formed from the 18 cysteine residues present in the molecule. researchgate.netjmb.or.kr The correct formation of these disulfide bonds is essential for the protein to achieve its native, biologically active conformation. wikipedia.orgjmb.or.kr The process of refolding this compound, particularly when produced in prokaryotic systems like E. coli, can be challenging due to the need for correct disulfide bond formation. jmb.or.krresearchgate.net Incorrect disulfide bond formation can lead to inactive or aggregated protein. wikipedia.orgjmb.or.kr Enzymes like protein disulfide isomerase (PDI) have been shown to assist in the refolding process by catalyzing the breaking and formation of disulfide bonds, increasing the yield of properly folded protein. jmb.or.kr

Domain Organization and Inter-Domain Interactions in this compound

This compound is a truncated version of native tPA, retaining specific functional domains. drugbank.comfrontiersin.org Native tPA comprises five structural domains: a finger domain, an epidermal growth factor (EGF)-like domain, two kringle domains (K1 and K2), and a serine protease domain. nih.govplos.org this compound consists of the C-terminal kringle-2 (K2) and the serine protease (P) domains of tPA. nih.govdrugbank.complos.org It lacks the finger, EGF, and kringle 1 (K1) domains present in the full-length tPA molecule. nih.govdrugbank.complos.org

The kringle-2 domain is implicated in binding to fibrin (B1330869) and interactions with cell surface components. nih.gov The serine protease domain is responsible for the enzymatic activity, catalyzing the cleavage of plasminogen to plasmin. patsnap.comnih.govdrugbank.com The functional regions within the protease domain are amino acids 176–527 and 1–3 from the N-terminal. nih.gov The absence of the finger and EGF domains in this compound, compared to tPA, results in altered properties, including reduced fibrin specificity and an extended plasma half-life. nih.govplos.org Molecular dynamics simulations suggest that interactions between the kringle-2 domain and the catalytic domain, as well as interactions between monomers, play a role in the protein's behavior, including aggregation propensity. mdpi.com

Quaternary Structure Considerations for this compound Oligomers

This compound is primarily considered a single-chain polypeptide, which is the preferred form for therapeutic administration. icm.edu.pl However, like tPA, it can undergo proteolytic cleavage, although it retains activity in its single-chain form. icm.edu.pl Studies have indicated that this compound monomers can form oligomers, particularly in the absence of stabilizing excipients like arginine. mdpi.com Coarse-grained simulations have shown that the presence of arginine can reduce the interaction between this compound monomers, suggesting it plays a role in preventing aggregation and potentially influencing quaternary structure formation. mdpi.com While the active form is typically considered a single chain, the potential for oligomerization or aggregation is a factor in its biophysical behavior and stability. mdpi.combmbreports.org

Post-Translational Modifications of this compound and Their Structural Impact

This compound is characterized as a non-glycosylated protein. patsnap.complos.orgahajournals.org This is a key difference compared to native tPA, which is a glycosylated protein with potential N-glycosylation sites. plos.org The non-glycosylated nature of this compound allows for its production in Escherichia coli, a prokaryotic system, which is generally more cost-effective than mammalian cell expression systems used for glycosylated proteins. nih.govresearchgate.net

Although this compound produced in E. coli is non-glycosylated, the molecule does contain potential N-glycosylation sites at Asn-12, Asn-48, and Asn-278 (corresponding to Asn-184, Asn-218, and Asn-448 in tPA). nih.govplos.org In native tPA, not all potential glycosylation sites are necessarily occupied; for instance, Asn-218 (Asn-48 in this compound) is not glycosylated, and Asn-184 (Asn-12 in this compound) is only partially occupied. plos.org The absence of carbohydrate side chains in this compound is not considered necessary for its function. nih.gov However, the lack of glycosylation can influence aspects of its biophysical properties, such as plasma half-life and potential for aggregation, compared to its glycosylated counterpart, tPA. plos.orgahajournals.org

FeatureDetailSource(s)
Amino Acid Length355 residues nih.govicm.edu.pl
Molecular Weight~39 kDa nih.govplos.org
Disulfide Bonds9 nih.govjmb.or.kr
Cysteine Residues18 researchgate.netjmb.or.kr
Domains PresentKringle-2, Serine Protease nih.govdrugbank.complos.org
Domains Absent (vs tPA)Finger, EGF, Kringle-1 nih.govdrugbank.complos.org
Glycosylation StatusNon-glycosylated (when produced in E. coli) patsnap.complos.orgahajournals.org
Potential N-Glycosylation SitesAsn-12, Asn-48, Asn-278 (this compound numbering) nih.govplos.org
Secondary Structure RichnessBeta-sheet and loop rich mdpi.com

Glycosylation Patterns and Site-Specific Glycosylation of this compound

Unlike the full-length t-PA, which is a glycosylated protein, the FDA-approved this compound is a non-glycosylated protein produced in Escherichia coli. nih.govresearchgate.netplos.org This lack of glycosylation facilitates its production in prokaryotic systems, contributing to a more affordable manufacturing process compared to t-PA produced in mammalian cells. nih.govnih.govresearchgate.net

While the commercially available this compound is non-glycosylated, the molecule has potential N-glycosylation sites. According to some sources, this compound has three potential N-glycosylation sites at Asn-12, Asn-48, and Asn-278. nih.gov These correspond to Asn-184, Asn-218, and Asn-448 in t-PA. plos.orgnih.gov In native t-PA, Asn-218 (Asn-48 in this compound) is typically not glycosylated, and Asn-184 (Asn-12 in this compound) is only partially occupied (20-25%). plos.orgnih.gov Asn-448 (Asn-278 in this compound) is reported to be fully glycosylated in CHO-derived Alteplase (B1167726). plos.orgnih.gov

Studies exploring the expression of this compound in other systems, such as plants, have indicated that plant-derived recombinant this compound can be glycosylated. frontiersin.orgfrontiersin.org Characterization of plant-derived this compound has shown the presence of N-linked oligosaccharides. frontiersin.orgfrontiersin.org For instance, plant-made this compound was found to be glycosylated with a molecular mass of approximately 45.0 kDa, compared to 39.0 kDa for E. coli-derived this compound, with the size difference attributed to N-glycosylation. frontiersin.orgfrontiersin.org Glycosylation analysis using enzymes like PNGase F and Endo H can help determine the presence and type of glycans. frontiersin.orgfrontiersin.org PNGase F removes almost all N-linked glycans, while Endo H specifically cleaves high-mannose N-glycans. frontiersin.orgfrontiersin.org Studies on plant-derived this compound have suggested the presence of complex-type glycans. plos.orgnih.gov

The glycosylation status, particularly at Asn-12, may influence the fibrinolytic activity of this compound, with non-glycosylated variants showing slower clot lysis activity in some studies. plos.org

Other Enzymatic Modifications and this compound Structure

Beyond glycosylation, other enzymatic modifications can potentially affect this compound structure and function. For proteins expressed in recombinant systems, proper post-translational modifications and structural folding are crucial for bioactivity. nih.govmdpi.com

This compound expressed in E. coli is often produced in inclusion bodies, requiring refolding processes to achieve biological activity due to its nine disulfide bonds. mdpi.comresearchgate.netjmb.or.kr Efficient refolding processes involving additives like glycerol (B35011) and tranexamic acid have been developed to improve the yield of active this compound. researchgate.net Protein disulfide isomerase (PDI) has also been used to assist in the refolding of this compound, increasing the refolding rate. jmb.or.kr

Proteolytic degradation is a challenge in the production of therapeutic proteins like this compound. biotechnologia-journal.org Modifications, such as mutations, have been introduced to enhance the stability and resistance to proteolysis. biotechnologia-journal.orgnih.gov For example, a mutation at Arg103 to serine (R103S) in the this compound structure can result in a noncleavable single-chain enzyme by eliminating a primary susceptible site of proteolysis. icm.edu.plbiotechnologia-journal.org Other mutations, such as Gly to Ala substitutions at positions 39, 53, and 55 within the Kringle-2 domain, have been explored to further enhance stability. icm.edu.pl

Conformational Dynamics and Flexibility of this compound

The conformational dynamics and flexibility of this compound are important aspects influencing its stability and activity. Computational approaches, such as molecular dynamics (MD) simulations, are employed to investigate these properties and the effects of amino acid substitutions on structural stability. nih.govresearchgate.netnih.gov

The conformational stability of this compound is directly correlated with its resistance to proteolysis in various recombinant expression systems. biotechnologia-journal.orgnih.govresearchgate.netnih.gov Instability and increased flexibility can render proteins more susceptible to degradation by proteases. biotechnologia-journal.org

Molecular dynamics simulations have also been used to study the stability of this compound in formulations with various excipients during processes like freeze-drying. lu.se These studies analyze protein conformational changes and the presence of aggregation-prone regions, demonstrating that excipients like arginine and tranexamic acid can reduce conformational instability. lu.se

Structural Homology and Divergence of this compound with Tissue Plasminogen Activator (t-PA) Variants

This compound is a direct variant of human tissue plasminogen activator (t-PA), specifically engineered as a truncated deletion mutant. frontiersin.orgnih.govresearchgate.netpatsnap.com Native t-PA is a glycoprotein (B1211001) composed of 527 amino acids and typically exists as a single chain that can be cleaved into a two-chain form by plasmin. nih.govdiapharma.com It contains five structural domains: a finger domain (F), an epidermal growth factor-like domain (EGF), two kringle domains (K1 and K2), and a serine protease domain (P). nih.govresearchgate.netbrieflands.com

This compound is designed to retain only the Kringle-2 and serine protease domains of t-PA, lacking the finger, EGF, and Kringle 1 domains. frontiersin.orgnih.govicm.edu.pldrugbank.comresearchgate.netj-stroke.org This structural divergence results in key differences in their properties.

Data Table: Structural Domain Comparison

Domaint-PA (Alteplase)This compound
Finger (F)PresentAbsent
EGF-like (EGF)PresentAbsent
Kringle 1 (K1)PresentAbsent
Kringle 2 (K2)PresentPresent
Serine Protease (P)PresentPresent

The absence of the finger, EGF, and Kringle 1 domains in this compound leads to several functional consequences compared to t-PA (Alteplase). These deletions contribute to an extended plasma half-life for this compound. nih.govj-stroke.orgplos.org The finger domain is primarily involved in fibrin binding, and its deletion in this compound results in reduced fibrin specificity compared to t-PA. nih.govplos.orgbrieflands.combmbreports.org However, this reduced fibrin specificity is also associated with an enhanced ability of this compound to penetrate into blood clots, potentially leading to faster and more uniform thrombolysis. nih.govj-stroke.orgplos.org

The structural homology in the retained K2 and protease domains ensures that this compound maintains the core enzymatic function of converting plasminogen to plasmin, the key step in fibrinolysis. nih.govdrugbank.compatsnap.comwikipedia.org The K2 domain is involved in binding to fibrin and other binding sites, while the protease domain contains the catalytic site responsible for plasminogen activation. nih.govdrugbank.comj-stroke.org

Other t-PA variants, such as tenecteplase (B1169815), also involve modifications, including engineered glycosylation sites and amino acid substitutions, to alter pharmacokinetic and pharmacodynamic properties. muni.cz These variants highlight the ongoing efforts to modify the t-PA structure for improved therapeutic outcomes.

Enzymatic Mechanisms and Biochemical Kinetics of Reteplase

Active Site Characterization of Reteplase

As a serine protease, this compound possesses a catalytic triad (B1167595) within its protease domain, characteristic of this enzyme class. This triad is formed by specific amino acid residues that are essential for its enzymatic activity. In the context of t-PA (from which this compound is derived), the catalytic triad is composed of His322, Asp371, and Ser478 (numbering based on the full-length t-PA sequence). plos.org These residues work in concert to facilitate the cleavage of the peptide bond in the substrate, plasminogen. The protease domain of this compound retains this critical catalytic machinery. nih.gov The active site is where the substrate, plasminogen, binds and the catalytic conversion to plasmin takes place. Studies involving mutations and structural analysis are key to fully characterizing the active site and understanding the precise spatial arrangement and roles of these catalytic residues in this compound. The S4 subsite, the largest in size, with its Trp-346 residue, forms the entrance of the active site. nih.gov

Substrate Specificity and Molecular Recognition Mechanisms of this compound

The primary substrate for this compound is the zymogen plasminogen. mims.combiotechnologia-journal.org this compound catalyzes the cleavage of a specific Arg-Val bond within plasminogen, converting it into the active enzyme plasmin. drugbank.com While native t-PA exhibits a higher affinity for fibrin (B1330869), this compound has reduced fibrin specificity due to the deletion of the fibronectin finger domain present in t-PA. plos.orgnih.govresearchgate.netnih.gov This reduced fibrin binding allows this compound to penetrate more effectively into the clot. plos.orgresearchgate.netwikipedia.org The Kringle 2 domain in this compound is implicated in binding to fibrin, although its contribution to fibrin binding and stimulation of protease activity is lower compared to t-PA. nih.govnih.gov The molecular recognition between this compound and plasminogen, as well as the interaction with fibrin, involves specific binding sites and conformational changes that facilitate the catalytic process. The Kringle-2 domain is also involved in binding to cytokeratin-8 and endothelial cell surface binding sites. nih.gov

Reaction Pathway and Catalytic Cycle of this compound-Mediated Plasminogen Activation

The catalytic cycle of this compound-mediated plasminogen activation involves the binding of this compound to plasminogen, followed by the cleavage of the specific peptide bond to generate plasmin. This process is significantly enhanced in the presence of fibrin, although this compound is less fibrin-dependent than native t-PA. mims.comeuropa.eunih.goveuropa.eueuropa.eu The reaction can be summarized as follows:

this compound binds to plasminogen.

In the presence of fibrin, the binding and subsequent activation are promoted.

this compound cleaves the Arg-Val bond in plasminogen. drugbank.com

Active plasmin is generated.

Plasmin then degrades the fibrin matrix of the thrombus, leading to clot lysis. mims.comeuropa.eueuropa.eu

While this compound is primarily administered as a single-chain polypeptide, it can be converted into a two-chain form, similar to t-PA, which may exhibit increased activity. biotechnologia-journal.orgnih.gov

Enzyme Kinetics of this compound: Michaelis-Menten Parameters (K_m, V_max, k_cat)

Enzyme kinetics studies characterize the rate of an enzyme-catalyzed reaction and the factors that influence it. The Michaelis-Menten model is a fundamental framework for understanding enzyme kinetics, describing the relationship between the reaction rate and substrate concentration. Key parameters in this model are K_m and V_max. libretexts.orgigem.wikifiveable.me

K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is often considered an inverse measure of the enzyme's affinity for its substrate; a lower K_m generally indicates higher affinity. libretexts.orgfiveable.me

V_max (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. At V_max, all enzyme active sites are occupied by substrate molecules. libretexts.orgigem.wikifiveable.me

k_cat (Turnover Number): Represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. It reflects the catalytic efficiency of a single enzyme molecule. libretexts.orgigem.wikifiveable.me V_max is related to k_cat by the equation V_max = k_cat * [E]_total, where [E]_total is the total enzyme concentration. libretexts.orgigem.wiki

Specific Michaelis-Menten parameters for this compound acting on plasminogen can vary depending on experimental conditions, including the presence or absence of fibrin and the specific assay used. While direct K_m and V_max values for this compound with plasminogen were not explicitly found in the provided search results, the mechanism of action clearly indicates these parameters govern its activity. Studies on other fibrinolytic enzymes or t-PA variants can provide context for the range of these parameters. For instance, a novel fibrinolytic enzyme from Bacillus sp. exhibited K_m and V_max values of 2.1 μM and 49.0 μmol min⁻¹ mg⁻¹, respectively, towards fibrin at 37 °C. mdpi.com

Determination of Catalytic Efficiency (k_cat/K_m) for this compound

The catalytic efficiency, represented by the ratio k_cat/K_m (also known as the specificity constant), is a measure of how efficiently an enzyme converts substrate into product when the substrate concentration is low. fiveable.mereddit.combiorxiv.org It takes into account both the enzyme's affinity for the substrate (reflected by K_m) and its catalytic rate at saturation (reflected by k_cat). A higher k_cat/K_m ratio indicates greater catalytic efficiency. fiveable.mereddit.com This parameter is particularly useful for comparing the effectiveness of an enzyme with different substrates or the effectiveness of different enzyme variants with the same substrate. nih.gov While a specific k_cat/K_m value for this compound acting on plasminogen was not directly found, the concept of catalytic efficiency is central to understanding its performance. One search result mentions that certain t-PA variants showed high catalytic efficiency (kcat/KM = 10⁵ M⁻¹) tdl.org, providing a reference point for the magnitude of this parameter in plasminogen activators. The catalytic efficiency towards macromolecular substrates is also a key consideration. calstate.edu

Temperature and pH Dependence of this compound Enzymatic Activity

Enzyme activity is influenced by environmental factors such as temperature and pH. Each enzyme typically has an optimal temperature and pH range where its activity is maximal. Deviations from these optimal conditions can lead to decreased activity or even denaturation of the enzyme.

Regarding temperature, enzyme activity generally increases with temperature up to a certain point, beyond which the enzyme begins to denature and activity decreases. Studies on this compound production and activity have indicated an optimal temperature around 37 °C for expression and enzymatic activity. researchgate.netresearchgate.netbrieflands.com Research on the temperature dependence of thrombolytic efficacy using rt-PA (this compound) and other agents has shown that lytic efficacy can decrease with decreasing temperature, particularly below 37°C. nih.gov

Allosteric Regulation and Modulators of this compound Activity at the Molecular Level

Allosteric regulation involves the binding of molecules to a site other than the active site, inducing a conformational change that affects the enzyme's activity. While the primary mechanism of this compound action is the direct activation of plasminogen, its activity can be influenced by other molecules. Fibrin acts as a crucial modulator, enhancing the rate of plasminogen activation by this compound, although this compound is less stimulated by fibrin compared to native t-PA. mims.comeuropa.eunih.govnih.goveuropa.eueuropa.eu This suggests a form of modulation, where fibrin binding to this compound (likely through the Kringle 2 domain) or to plasminogen induces conformational changes that favor the catalytic reaction. nih.govnih.gov

Interaction of this compound with Fibrin and Other Extracellular Matrix Components: Molecular Binding Studies

This compound interacts with fibrin, a crucial step in initiating thrombolysis. patsnap.comdrugbank.com This binding primarily occurs via the kringle 2 domain. nih.govdrugbank.com However, due to the deletion of the fibronectin finger domain, this compound exhibits a lower binding affinity for fibrin compared to full-length t-PA (alteplase). nih.govtandfonline.comoup.comoup.comnih.gov This lower affinity is approximately 30% that of alteplase (B1167726) at therapeutic concentrations. oup.com

Molecular binding studies, including theoretical approaches like molecular dynamics simulations and protein docking, have been used to investigate the interaction of this compound with fibrin. tandfonline.com These studies suggest that the interaction between the kringle-2 domain of this compound and the α-chain of fibrin involves ionic bonds, particularly between negatively-charged residues in kringle-2 and Lys/Arg residues in fibrin. researchgate.net The lysine-binding site of the kringle-2 domain appears to be an energetically favorable site for this interaction. researchgate.net

The lower fibrin binding affinity of this compound is hypothesized to allow for better penetration into the clot compared to alteplase, which binds more strongly to the fibrin surface. oup.comj-stroke.orgoup.com This enhanced penetration may contribute to more efficient clot lysis from within. oup.comoup.com

While the interaction with fibrin is well-documented, detailed information regarding the interaction of this compound with other specific extracellular matrix components was not extensively found in the provided search results. The kringle-2 domain has been implicated in binding to cytokeratin-8 and endothelial cell surface binding sites in addition to fibrin. nih.gov

Comparative Enzymology of this compound with Recombinant Plasminogen Activator Variants

This compound is one of several recombinant plasminogen activator variants developed from native t-PA, including alteplase (recombinant full-length t-PA) and tenecteplase (B1169815) (TNK-tPA). nih.govwikipedia.orgresearchgate.net These variants differ in their molecular structure, leading to differences in their enzymatic and pharmacokinetic properties. nih.govresearchgate.net

Compared to alteplase, this compound has a longer plasma half-life (13-16 minutes vs. 3-6 minutes) due to the absence of domains involved in rapid hepatic clearance. oup.comj-stroke.org This allows for bolus dosing of this compound, unlike the infusion required for alteplase. patsnap.comoup.com

In comparative studies, this compound has demonstrated a superior patency profile and more rapid and complete coronary artery patency compared to accelerated alteplase in some angiographic studies. researchgate.netoup.comnih.gov However, this improved patency did not consistently translate to a reduction in mortality in large clinical trials when compared to alteplase. researchgate.netnih.gov

In vitro studies comparing this compound and alteplase have shown that this compound can have the same maximal lytic efficacy as alteplase at equipotent concentrations in plasma clots. oup.com However, this compound may have less lytic efficacy in platelet-rich plasma clots and aged clots. oup.com

The structural differences and resulting variations in fibrin binding and half-life are key distinctions among this compound, alteplase, and tenecteplase, influencing their administration regimens and potentially their efficacy and safety profiles. nih.govtandfonline.com

Table: Comparison of this compound, Alteplase, and Tenecteplase Properties

PropertyThis compoundAlteplase (t-PA)Tenecteplase (TNK-tPA)
StructureTruncated (K2, P domains)Full-length (F, E, K1, K2, P domains)Modified full-length
GlycosylationNoYesYes
Plasma Half-life13-16 minutes4-6 minutes20-24 minutes
Fibrin Binding AffinityLower than t-PAHighHigher than alteplase
PAI-1 ResistanceSimilar to t-PASusceptible to inhibitionGreater than alteplase
Dosing RegimenBolusInfusionSingle Bolus

Biotechnological Production, Purification, and Engineering of Reteplase

Expression Systems and Strain Optimization for Reteplase Biosynthesis

The choice of expression system significantly impacts the yield, activity, and post-translational modifications of recombinant proteins like this compound. Various host organisms have been explored for this compound production, each presenting distinct advantages and challenges. nih.govnih.govfrontiersin.orgresearchgate.net

Prokaryotic Expression Platforms (e.g., E. coli) for this compound Production

Escherichia coli is the most widely utilized prokaryotic host for the production of recombinant proteins due to its rapid growth, high cell density capabilities, genetic tractability, and cost-effectiveness. nih.govresearchgate.net this compound, being a non-glycosylated protein, can be expressed in E. coli. nih.govajmb.org However, a major challenge with expressing this compound in E. coli is the accumulation of the recombinant protein in the form of inactive inclusion bodies, primarily due to the presence of nine disulfide bonds in its structure. nih.govnih.govfrontiersin.orgresearchgate.netajmb.orggoogle.comjmb.or.krnih.gov This necessitates subsequent laborious and often inefficient refolding processes to restore biological activity. nih.govfrontiersin.orgresearchgate.netajmb.orggoogle.comjmb.or.krnih.gov

Strategies to improve this compound expression in E. coli include optimizing host strains, expression conditions, and targeting the protein to the periplasmic space, which offers a less reducing environment conducive to disulfide bond formation. nih.govresearchgate.netajmb.org Studies have assessed different E. coli strains, such as BL21 (DE3), Rosetta-gami (DE3), and SHuffle T7, for this compound production. nih.gov While some studies on recombinant this compound production in E. coli exist, detailed experimental methods are not always publicly available. nih.govresearchgate.net

Eukaryotic Expression Platforms (e.g., Mammalian Cells, Yeast) for this compound Production

Eukaryotic expression systems, such as mammalian cells and yeast, offer the advantage of facilitating proper protein folding and post-translational modifications, including glycosylation, which can be crucial for the activity and stability of some proteins. google.comnih.gov However, these systems generally have higher production costs, longer production cycles, and can result in lower yields compared to prokaryotic systems like E. coli. google.com

Mammalian cells, such as Chinese hamster ovary (CHO) cells, have been explored for this compound production. frontiersin.orgnih.gov Yeast systems, including Pichia methanolica and Pichia pastoris, have also been investigated as hosts for expressing this compound. nih.govnih.govresearchgate.net Additionally, insect cells and transgenic plants have been tested as alternative production platforms. nih.govnih.govfrontiersin.orgresearchgate.netnih.govmdpi.com While these eukaryotic systems can potentially produce soluble and active this compound, expression levels and protein stability can vary significantly. nih.govfrontiersin.orgresearchgate.net For instance, plant-produced this compound in Nicotiana benthamiana has been shown to be in a soluble form, potentially avoiding the tedious refolding process required for E. coli-expressed protein. frontiersin.org

Genetic Constructs and Plasmid Design for this compound Expression

The design of genetic constructs and plasmids is critical for efficient this compound expression in host organisms. This involves selecting appropriate promoters, codons optimized for the host, and, in some cases, fusion tags or signal peptides to direct protein localization. ajmb.orggoogle.commdpi.comijbiotech.comresearchgate.net

For expression in E. coli, various promoters such as lac, tac, T7, and arabinose promoters have been compared for their effectiveness in driving this compound expression. nih.govresearchgate.netresearchgate.net The tac promoter, a hybrid of the trp and lac promoters, has shown higher efficacy compared to the individual promoters. researchgate.net Plasmid vectors like pET22b and pBAD/gIII have been used, with the latter designed to potentially target this compound to the periplasmic space. ajmb.orggoogle.com The this compound gene sequence is typically optimized based on the codon preference of the chosen E. coli strain to enhance expression levels. ijbiotech.com Fusion protein systems, such as using a GST sequence with the pGEX-5x-1 vector, have also been employed for high-level expression in bacterial lysates. nih.govresearchgate.netresearchgate.net Dual plasmid systems have been explored to improve soluble this compound expression in E. coli. google.com

In eukaryotic systems, different vectors and strategies are employed. For example, in marine microalgae, the this compound gene has been expressed under the regulation of the SV40 promoter, and a herbicide resistance gene (bar) driven by the CaMV35S promoter was used for selection of transformants. mdpi.com

Upstream Processing and Fermentation Strategies for this compound Production

Upstream processing encompasses all steps leading up to the primary product recovery, including cell line development, media preparation, and fermentation. mdpi.com Optimizing fermentation conditions is crucial for maximizing this compound yield and can involve controlling parameters such as temperature, pH, aeration, and induction strategy. researchgate.netijbiotech.commdpi.com

In E. coli fermentation for this compound production, factors like IPTG concentration, optical density (OD) at induction, and expression time significantly influence expression rates. ijbiotech.com Response surface methodology (RSM) has been utilized to determine optimal fermentation conditions. For instance, studies have identified optimal conditions for E. coli expression as a temperature of 32°C, shaking speed of 210 rpm, and pH of 8.4, leading to improved protein yields. researchgate.netresearchgate.net The composition of the culture medium, including the use of enriched auto-induction media, also plays a role in production levels. nih.govresearchgate.net

For eukaryotic systems like plant cell cultures, factors such as light exposure can influence this compound production. ua.es

Downstream Processing and Purification Methodologies for this compound

Downstream processing involves the recovery and purification of the recombinant protein from the cell culture. elsevier.esalagappauniversity.ac.in This is often the most complex and costly part of the biopharmaceutical production process, representing a significant portion of the total production cost. researchgate.netscienceopen.comfrontiersin.orgnih.gov The specific methodologies employed depend heavily on the expression system used and whether the protein is expressed in a soluble form or as inclusion bodies.

When this compound is produced in E. coli, it typically accumulates in inclusion bodies, requiring a series of steps for isolation, solubilization, refolding, and purification to obtain the active protein. frontiersin.orgresearchgate.netajmb.orggoogle.comjmb.or.krnih.govresearchgate.netjmb.or.krresearchgate.net

Cell Lysis and Inclusion Body Solubilization Techniques

The initial step in recovering this compound from E. coli inclusion bodies involves cell lysis to release the intracellular contents. This can be achieved through various methods, including mechanical disruption techniques such as sonication or high-pressure homogenization. jmb.or.krnih.gov Following cell lysis, inclusion bodies are typically isolated by centrifugation and washed to remove cellular debris and soluble proteins. nih.govresearchgate.net Washing buffers often contain detergents like Triton X-100. nih.govresearchgate.net

Once isolated, the inclusion bodies containing the aggregated this compound must be solubilized using denaturing agents to unfold the protein and make it accessible for refolding. Common denaturants include high concentrations of urea (B33335) or guanidine (B92328) hydrochloride. nih.govbrieflands.commui.ac.ir Studies have investigated the effectiveness of different concentrations and pH levels of these agents for this compound inclusion body solubilization. nih.govbrieflands.com For example, 6 M urea at pH 12 has been identified as an effective solubilizing agent for this compound inclusion bodies. nih.govresearchgate.netmui.ac.ir Reducing agents, such as DTT, are often included in the solubilization buffer to break disulfide bonds. brieflands.com

After refolding, purification steps are necessary to isolate the active this compound from misfolded proteins, aggregates, and host cell contaminants. Chromatography techniques are commonly used for this purpose. jmb.or.krelsevier.esresearchgate.netjmb.or.kr Purification strategies for refolded this compound have included steps such as lysine-coupled agarose (B213101) affinity chromatography and cation-exchange chromatography (e.g., CM-sepharose). jmb.or.krresearchgate.netjmb.or.kr These methods leverage the specific binding properties of this compound to separate it from impurities.

Here is a summary of some research findings on this compound production in different expression systems:

Expression SystemKey CharacteristicsAdvantagesChallengesResearch Findings (Yield/Activity)
E. coliProkaryotic, non-glycosylated proteinHigh cell density, low cost, fast growthInclusion body formation, requires refolding, complex disulfide bond formationYields vary; refolding efficiency can be low (e.g., <2% without PDI, >20% with PDI) jmb.or.krresearchgate.netjmb.or.kr; optimized conditions yield 188 mg/l researchgate.netresearchgate.net; 90.5 µg/mL with 0.8 units activity researchgate.net
Mammalian Cells (e.g., CHO)Eukaryotic, potential for proper folding and glycosylationCan produce active, properly folded proteinHigh cost, longer production cycles, lower yieldsExplored, but often less favored due to cost google.comnih.gov
Yeast (e.g., P. methanolica, P. pastoris)Eukaryotic, can perform some post-translational modificationsRelatively cost-effective compared to mammalian cellsVariable expression levels, protein instability nih.govnih.govresearchgate.netExplored nih.govnih.govresearchgate.net
Insect CellsEukaryotic, can perform post-translational modificationsCan produce properly folded proteinsVariable expression levels nih.govnih.govresearchgate.netExpression demonstrated, biological activity shown (e.g., 29 IU/ml) scienceopen.comnih.gov
Transgenic PlantsEukaryotic, can produce soluble proteinPotentially low cost, scalableExpression levels vary, protein stability issues nih.govfrontiersin.orgresearchgate.netSoluble expression reported, avoids refolding frontiersin.org; yields may not yet be comparable to E. coli frontiersin.org
Marine MicroalgaeEukaryotic, photoautotrophicLow cost, potential for bioactive productionRenaturation ratio can be low mdpi.comBioactive this compound produced mdpi.com

This table summarizes some of the reported findings regarding this compound production across different expression systems, highlighting the trade-offs associated with each platform.

Chromatographic Techniques for this compound Purification (e.g., Ion-Exchange, Size Exclusion, Affinity)

Chromatographic techniques are essential for the purification of recombinant this compound from host cell lysates or culture media. These methods separate proteins based on various properties such as charge, size, and binding affinity.

Ion-Exchange Chromatography: This technique separates proteins based on their net surface charge. Given that this compound has a specific isoelectric point (pI), ion-exchange chromatography, such as cation-exchange chromatography using a CM-sepharose column, has been successfully employed in this compound purification protocols. jmb.or.kr This method can also be effective in removing impurities, including host cell proteins and aggregates. nih.gov

Size Exclusion Chromatography: Also known as gel permeation chromatography, this method separates molecules based on their hydrodynamic volume. Larger molecules elute faster than smaller ones. Size exclusion chromatography is useful for buffer exchange, desalting, and removing aggregates or fragments from the this compound preparation. nih.gov

Affinity Chromatography: This highly selective technique utilizes the specific binding interaction between the target protein and a ligand immobilized on a stationary phase. For this compound purification, lysine-coupled agarose affinity chromatography has been reported as an effective step. jmb.or.kr This method leverages the affinity of plasminogen activators for lysine (B10760008) or lysine analogs. Affinity chromatography can provide high purity in a single step. jmb.or.krmagtechjournal.com Another approach involves using affinity tags, such as a poly-His sequence, fused to this compound, allowing purification using immobilized metal affinity chromatography (IMAC) with resins like Ni-NTA. brieflands.com

A typical purification scheme might involve a combination of these techniques. For instance, a refolded this compound preparation might first undergo affinity chromatography followed by ion-exchange chromatography to achieve high purity. jmb.or.kr

Refolding and Renaturation Strategies for Recombinant this compound

When this compound is expressed as inclusion bodies in E. coli, it is in a misfolded and inactive state. Refolding and renaturation are critical steps to recover the biologically active protein. This process involves solubilizing the inclusion bodies and then creating conditions that favor the correct formation of disulfide bonds and the native three-dimensional structure.

Refolding strategies often involve diluting the denatured protein into a refolding buffer containing components that promote proper folding and minimize aggregation. Various additives can be included in refolding buffers to enhance yield, such as arginine, which helps prevent aggregation, and oxidizing/reducing agents (e.g., reduced and oxidized glutathione) to facilitate disulfide bond formation. ajmb.orgajmb.org

The presence of nine disulfide bonds in the this compound molecule makes its renaturation challenging. jmb.or.kr Protein disulfide isomerase (PDI) has been shown to assist in the refolding of proteins with multiple disulfide bonds. Studies have demonstrated that the addition of PDI can significantly increase the refolding rate of this compound inclusion bodies. jmb.or.krresearchgate.net One study reported an increase in refolding rate from less than 2% to over 20% with the assistance of PDI. jmb.or.krresearchgate.net Step-wise dilution methods have also been employed to improve activity recovery during renaturation. magtechjournal.com

Virus Inactivation and Removal Methodologies in this compound Purification

Ensuring viral safety is a critical aspect of producing recombinant therapeutic proteins. Although E. coli is generally considered free of human viruses, adventitious viral contamination can occur during the manufacturing process. Therefore, virus inactivation and removal steps are incorporated into the purification scheme.

Virus inactivation methods aim to render viruses non-infectious. Common techniques include:

Low pH Treatment: Exposing the protein solution to low pH conditions can inactivate enveloped viruses. google.comresearchgate.net

Solvent/Detergent Treatment: Using mild detergents, such as Triton X-100, can disrupt the lipid envelope of enveloped viruses, leading to inactivation. researchgate.netgoogleapis.com

Virus removal methods physically separate viral particles from the protein product. These include:

Filtration: Nanofiltration, using filters with specific pore sizes, is a robust method for removing viruses based on size exclusion. google.comresearchgate.net Virus filtration is considered a highly effective downstream method for achieving viral clearance. researchgate.net

Chromatography: While primarily used for protein purification, some chromatographic steps can also contribute to virus removal based on physicochemical interactions. google.com

A combination of inactivation and removal steps is typically used to ensure adequate viral clearance and product safety. google.comnih.gov

Data on Refolding Yield

Refolding MethodAdditivesRefolding YieldSource
PDI-assisted RefoldingProtein Disulfide Isomerase (PDI)>20% jmb.or.krresearchgate.net
Step-wise DilutionNot specified in snippet28% magtechjournal.com
Oxidizing/Reducing AgentsOxidizing/reducing glutathione (B108866) (example)Significant amounts of active protein obtained ajmb.orgajmb.org

Note: Specific yields can vary depending on the exact protocol and conditions used.

Data on Purification Purity

Purification MethodPurity AchievedSource
Lysine-coupled agarose affinity + CM-sepharose cation-exchangeConfirmed by Western blot, N-terminal amino acid and amino acid composition analyses. jmb.or.kr jmb.or.krresearchgate.net
Affinity chromatography (general)Above 96% magtechjournal.com
Q-sepharose fast flow column (Anion-exchange)Strong band observed at 0.6 M NaCl elution. ajmb.orgajmb.org ajmb.orgajmb.org
Ni-NTA His-Bind Resin (Affinity for His-tag)Confirmed by SDS-PAGE and Western blotting. brieflands.com brieflands.com

Note: Purity assessment methods and reported values vary across studies.

Protein Engineering Approaches for this compound Modification

Protein engineering techniques are applied to this compound to improve its properties, such as stability, activity, and potentially introduce new functionalities. These approaches involve modifying the amino acid sequence or incorporating the protein into larger constructs.

Site-Directed Mutagenesis for Enhanced Stability or Activity of this compound

Site-directed mutagenesis allows for specific amino acid changes in the this compound sequence to investigate and alter its characteristics. This can be used to enhance stability, increase activity, or modify other properties like fibrin (B1330869) affinity.

Computational approaches, such as molecular dynamics simulations and stability prediction servers, are utilized to identify potential mutation sites that could improve this compound stability. researchgate.netnih.gov For example, in silico studies have suggested that certain amino acid substitutions can enhance the conformational stability of this compound, potentially leading to increased resistance to proteolysis and improved production levels. researchgate.netnih.gov Mutations in the kringle or protease domains can impact catalytic efficiency and clot lysis activity. nih.gov Studies have investigated the effect of mutations at potential N-glycosylation sites (Asn-12, Asn-48, and Asn-278) on this compound activity. nih.gov While this compound is typically produced as non-glycosylated in E. coli, these sites are present in the sequence derived from t-PA. nih.govnih.gov

Fusion Protein Design Incorporating this compound

Creating fusion proteins by linking this compound to other peptides or proteins is a strategy to enhance its properties, such as half-life, solubility, or targeted delivery. The fusion partner can be added to the N- or C-terminus of this compound. frontiersin.org

One common approach is the fusion of therapeutic proteins to the Fc (fragment crystallizable) domain of human immunoglobulin G (IgG1). plos.orgnih.gov The Fc domain can improve the solubility and stability of the fused protein and extend its plasma half-life. plos.orgnih.gov this compound-Fc fusion proteins have been designed and expressed, demonstrating the potential of this approach to create variants with improved characteristics. plos.org

Fusion tags, such as the Strep-tag II or poly-His tag, are also used in fusion protein design primarily to facilitate purification. brieflands.comfrontiersin.org The position of the fusion tag can influence the expression level and properties of the fusion protein. frontiersin.org

Glycoengineering and Post-Translational Modification Engineering of this compound

While this compound is typically produced as a non-glycosylated protein in E. coli, the native t-PA molecule is glycosylated, and this compound contains potential N-glycosylation sites at positions corresponding to Asn-12, Asn-48, and Asn-278 in the this compound sequence. nih.govnih.gov Glycosylation and other post-translational modifications (PTMs) can significantly impact protein folding, stability, activity, immunogenicity, and pharmacokinetics. nih.govresearchgate.netfrontiersin.org

Glycoengineering involves modifying the glycosylation patterns of proteins. This is particularly relevant when expressing this compound in eukaryotic systems, such as yeast or plant cells, which are capable of glycosylation. plos.orgmdpi.comresearchgate.net For example, studies have explored the expression of this compound in plants like Nicotiana benthamiana, where the plant-derived protein can be glycosylated. plos.orgfrontiersin.org Glycoengineering strategies in such hosts can aim to humanize the glycosylation patterns to reduce potential immunogenicity and improve therapeutic efficacy. plos.orgnih.gov This can involve modulating the synthesis of specific plant-associated glycans or introducing human-like glycosylation pathways. plos.orgnih.gov

Post-translational modification engineering broadly encompasses intentional modifications to a protein after translation to alter its function or properties. While glycosylation is a major PTM, others could theoretically be targeted for engineering, although research specifically on engineering other PTMs of this compound beyond glycosylation in the context of production and purification is less commonly reported in the provided sources.

Data on Protein Engineering Outcomes

Engineering ApproachModification Target(s)Observed Outcome(s)Source
Site-Directed MutagenesisAmino acid substitutions (e.g., R103S/A286I/G322I)Enhanced conformational stability. researchgate.netnih.gov Reduced protease activity (mutations at potential glycosylation sites). nih.gov Enhanced clot lysis (mutation in protease domain). nih.gov Reduced clot lysis (mutation in kringle 2 domain). nih.gov researchgate.netnih.govnih.gov
Fusion Protein DesignFusion to Fc domain of IgG1Improved solubility and stability, extended half-life potential. plos.orgnih.gov Ability to dissolve blood clots ex vivo. plos.org plos.orgnih.gov
Fusion Protein DesignFusion to Strep-tag II or poly-His tagFacilitated purification. brieflands.comfrontiersin.org Expression level can be influenced by tag position. frontiersin.org brieflands.comfrontiersin.org
Glycoengineering (in plants)Modulation of plant glycosylation, introduction of human-like glycansGlycosylated this compound produced. plos.orgfrontiersin.org Potential for humanized glycosylation to improve properties. plos.orgnih.gov plos.orgfrontiersin.orgnih.gov

Process Analytical Technologies (PAT) for this compound Bioproduction Monitoring and Control

Process Analytical Technology (PAT) is a framework defined by regulatory bodies such as the FDA to design, analyze, and control pharmaceutical manufacturing processes through timely measurements of critical quality and performance properties of raw materials, in-process materials, and processes. europeanpharmaceuticalreview.commt.comalcimed.com The primary goal of PAT is to ensure final product quality by building quality into the process design rather than relying solely on final product testing. europeanpharmaceuticalreview.commt.commt.com This is achieved by identifying Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) and implementing tools to monitor and control them within established ranges. alcimed.comsartorius.comhamiltoncompany.comamericanpharmaceuticalreview.compqri.org

In the context of recombinant protein bioproduction, such as that of this compound, PAT plays a crucial role in enhancing process understanding, improving efficiency, reducing waste, and ensuring consistent product quality batch-to-batch. europeanpharmaceuticalreview.commt.comsartorius.combruker.com The implementation of PAT involves integrating inline, online, at-line, or offline analytical tools coupled with data analysis techniques to provide real-time or near real-time information about the process. mt.comamericanpharmaceuticalreview.comnih.gov

PAT Applications in Upstream Processing (Cell Culture)

Spectroscopic methods, such as Near-Infrared (NIR) and Raman spectroscopy, are increasingly used for real-time, non-invasive monitoring of multiple components in the cell culture broth, including substrates and products. europeanpharmaceuticalreview.comamericanpharmaceuticalreview.combruker.comresearchgate.netgoogle.comresearchgate.net Dielectric spectroscopy is another emerging PAT tool for real-time measurement of viable cell concentration and physiological properties. researchgate.net Off-gas analysis can also provide insights into cellular metabolic activity. americanpharmaceuticalreview.com These technologies, when combined with multivariate data analysis (MVDA), allow for the detection of critical process states and can inform feedback control loops to optimize growth conditions and protein expression. sartorius.comamericanpharmaceuticalreview.comresearchgate.net

PAT Applications in Downstream Processing (Purification and Refolding)

This compound is often expressed in Escherichia coli as inclusion bodies, necessitating denaturation and a subsequent refolding step to regain biological activity. researchgate.netjmb.or.krresearchgate.net Downstream PAT applications are essential for monitoring the efficiency of these steps and the subsequent purification train. The focus here is on monitoring product-related CQAs such as protein concentration, purity, aggregation, folding status, and biological activity, as well as process-related impurities like host cell proteins and DNA. mt.comhamiltoncompany.comacs.org

Techniques like Ultra-Performance Liquid Chromatography (UPLC) and UPLC-Mass Spectrometry (UPLC-MS) can be applied online or at-line for multi-attribute monitoring of CQAs, although they may introduce a delay in feedback. sartorius.comnih.gov Spectroscopic methods, including UV-Vis, FTIR, and Raman spectroscopy, can be used to monitor protein concentration, detect aggregation, and assess protein conformation during refolding and purification steps. mt.combruker.comresearchgate.netresearchgate.netacs.org For instance, ATR-FTIR has been explored for inline monitoring of protein refolding processes. researchgate.net

Monitoring the biological activity of this compound is a critical aspect of quality control. While traditional clot lysis assays are used, methods like the Activated Partial Thromboplastin (B12709170) Time (APTT) lysis method have been investigated as potentially more rapid and cost-effective alternatives for determining biological activity during processing. nih.govresearchgate.net

Integration and Control

The data generated by various PAT tools across upstream and downstream operations are integrated and analyzed, often using statistical process control (SPC) and MVDA, to gain a comprehensive understanding of the process. mt.comhamiltoncompany.combruker.comutwente.nl This understanding enables the implementation of advanced control strategies, allowing for real-time adjustments to process parameters to maintain the process within a validated design space and ensure consistent product quality. mt.comsartorius.comresearchgate.netacs.orgutwente.nl The knowledge gained through PAT implementation in process development can be strategically transferred and applied to large-scale manufacturing. sartorius.com

Advanced Analytical Methodologies for Reteplase Characterization

Spectroscopic Techniques for Reteplase Structural Analysis

Spectroscopic methods offer valuable information regarding the structural aspects of this compound, allowing for the assessment of its folding, conformation, and interactions.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content of this compound

Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure content of proteins, including this compound. nih.govmdpi.comresearchgate.netyoutube.com It measures the differential absorption of left and right circularly polarized light by chiral molecules, providing insights into the proportions of α-helices, β-sheets, turns, and unordered structures within a protein. researchgate.netyoutube.com CD spectroscopy is particularly useful for evaluating the refolding and stability of recombinant proteins like this compound and for determining if mutations or different production conditions affect its conformation. nih.govresearchgate.net Studies have employed CD spectroscopy to assess the stability of this compound under various conditions, such as in the presence of different excipients during freeze-drying. mdpi.comresearchgate.net FTIR spectroscopy, which is considered complementary to Raman spectroscopy, has also been used to investigate the secondary structure of this compound inclusion bodies, revealing the impact of factors like induction temperature and urea (B33335) concentration on the percentages of helices, loops, beta strands, and turns. brieflands.comnih.govresearchgate.net

Fluorescence Spectroscopy for Tertiary Structure and Ligand Binding of this compound

Fluorescence spectroscopy is a sensitive technique that can provide information about the tertiary structure of proteins and their interactions with ligands. mdpi.comnih.gov Proteins containing aromatic amino acids like tryptophan, tyrosine, and phenylalanine exhibit intrinsic fluorescence. Changes in the fluorescence emission spectra of tryptophan, the primary fluorophore, are particularly informative as its fluorescence is highly sensitive to its local environment, reflecting alterations in the protein's tertiary structure. mdpi.comresearchgate.net This technique can be used to study protein-ligand interactions and determine binding constants. mdpi.comnih.gov For this compound, fluorescence spectroscopy has been utilized to study its stability in the presence of excipients like arginine, showing that this compound remained stable within a certain concentration range of arginine with no change in its unfolding profile. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure and Dynamics of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique capable of providing atomic-level details about the chemical structure, three-dimensional structure, and dynamics of molecules. mst.edumdpi.commit.edu While interpreting NMR spectra can be complex, the wealth of peaks provides a detailed chemical fingerprint and structural information. mst.edu Although the complete structure of this compound has not been solved by NMR in the literature, NMR has been applied to study the structure and dynamics of its individual domains, such as the Kringle 2 domain. mdpi.comacs.org Studies on the Kringle 2 domain of human plasminogen, which is present in this compound, have utilized NMR to determine its solution conformation and investigate its dynamics and binding properties with ligands like trans-(aminomethyl)cyclohexanecarboxylic acid (AMCHA). acs.org These studies can reveal details about the secondary structure elements, such as β-strands and helices, and the flexibility of different regions within the domain. acs.org

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for this compound Structural Elucidation

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are crucial techniques for determining the high-resolution three-dimensional structures of proteins. While the complete structure of this compound has not been solved, the structures of its constituent domains, the Kringle-2 domain and the catalytic domain, have been determined using X-ray crystallography. mdpi.com X-ray crystallography has historically been the primary method for obtaining structures for structure-based drug design. frontiersin.org Cryo-EM has emerged as a powerful complementary or alternative technique, particularly for challenging targets that are difficult to crystallize. frontiersin.orgcolab.wsnovalix.com Recent advancements in Cryo-EM technology have enabled the determination of biomolecular structures at near-atomic resolution without the need for crystallization. frontiersin.orgnovalix.com Although specific applications of Cryo-EM for the full this compound molecule were not extensively detailed in the search results, Cryo-EM is increasingly being used for structural studies of various proteins and protein complexes, offering potential for future this compound structural elucidation, especially for understanding its interactions or conformational changes in different states. frontiersin.orgnovalix.comnih.gov

Mass Spectrometry for this compound Sequence Verification and Post-Translational Modification Analysis

Mass Spectrometry (MS) is an essential tool for the characterization of proteins, providing information about their mass, sequence, and post-translational modifications. patsnap.comfrontiersin.org MS-based analysis is widely used for assessing critical quality attributes of protein therapeutics. patsnap.com

Peptide Mapping and De Novo Sequencing of this compound

Peptide mapping, often coupled with Mass Spectrometry, is a standard technique for verifying the amino acid sequence of a protein and identifying modifications. In this process, the protein is enzymatically digested into smaller peptides, and the masses and sequences of these peptides are determined by MS. ua.es By comparing the obtained peptide masses and sequences to the theoretical sequence of this compound, the primary structure can be confirmed, and any discrepancies or modifications can be identified. ua.es A method has been established to detect specific this compound peptides, including proteotypic peptides unique to this compound, using LC-MS. ua.es

De novo sequencing by Mass Spectrometry is a technique used to determine the amino acid sequence of a peptide or protein directly from its mass spectrum, without the need for a pre-existing sequence database. proteinmetrics.combioinfor.comyoutube.com This is particularly useful for characterizing novel proteins or verifying the sequence of recombinant proteins where unexpected modifications or sequence variations might be present. bioinfor.com While peptide mapping confirms the sequence against a known reference, de novo sequencing can reveal the sequence of unknown regions or confirm the entire sequence independently. proteinmetrics.combioinfor.com Although specific detailed research findings on de novo sequencing of this compound were not prominently featured in the search results, the technique is a valuable tool in the comprehensive characterization of protein therapeutics, especially for confirming the primary sequence and identifying any unexpected sequence alterations or modifications not covered by standard peptide mapping. proteinmetrics.com MS-based analysis is also used to assess post-translational modifications in proteins, such as oxidation, deamidation, and glycation. frontiersin.org

Glycan Profiling and Characterization of this compound

Glycan profiling is a key analytical technique for glycoproteins, involving the identification and quantification of attached glycans. While this compound produced in E. coli is generally non-glycosylated, expression in eukaryotic systems, such as Nicotiana benthamiana, can result in glycosylation frontiersin.orgnih.govplos.org. This compound has potential N-glycosylation sites at Asn-12 and Asn-278 (corresponding to Asn-184 and Asn-448 in t-PA) nih.govplos.org. Another potential site at Asn-48 (Asn-218 in t-PA) is typically not glycosylated in t-PA and this compound nih.govplos.org.

Studies on plant-derived this compound have utilized enzymes like Endo H and PNGase F to assess glycosylation nih.govplos.orgfrontiersin.org. PNGase F removes almost all N-linked glycans, while Endo H specifically cleaves high-mannose glycans nih.govfrontiersin.org. A shift in protein mobility after PNGase F digestion, but not Endo H digestion, suggests the presence of complex-type glycans nih.govplos.org. Western blot analysis can be used to visualize these shifts and confirm the glycosylation status frontiersin.org.

Disulfide Bond Analysis by Mass Spectrometry

Disulfide bonds are critical for the correct folding and structural stability of proteins like this compound rapidnovor.com. Mass spectrometry (MS) is a powerful tool for analyzing disulfide bonds, allowing for the identification of cysteine pairings rapidnovor.commdpi.commdpi.com. The common method involves enzymatic digestion of the protein under non-reducing conditions to keep disulfide bonds intact rapidnovor.commdpi.com. The resulting peptides, including those linked by disulfide bonds, are then separated, often by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS) rapidnovor.commdpi.com.

Various fragmentation techniques can be employed in MS for disulfide bond analysis, including Electron Transfer Dissociation (ETD), which preferentially cleaves at disulfide linkages thermofisher.com. Comparing LC-MS/MS data from reduced and non-reduced protein digests is a strategy used to identify disulfide bonds thermofisher.com. Analysis of in-source fragments of disulfide-linked peptides can also aid in identification mdpi.com. Advanced techniques like top-down mass spectrometry, coupled with the assignment of internal fragments, can enhance sequence coverage and help determine the relative position and connectivity of disulfide bonds rsc.org.

Chromatographic and Electrophoretic Techniques for this compound Purity and Heterogeneity Assessment

Chromatographic and electrophoretic methods are widely used to assess the purity and heterogeneity of this compound preparations. These techniques separate protein variants based on different properties such as size, charge, and hydrophobicity.

High-Performance Liquid Chromatography (HPLC) Variants (e.g., RP-HPLC, SEC-HPLC) for this compound Analysis

HPLC is a versatile technique for protein analysis, with different variants providing complementary information.

Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates proteins based on their hydrophobicity researchgate.netjneonatalsurg.com. It is commonly used for purity analysis of this compound jmb.or.kr. RP-HPLC with a C4 column has been used to assess the purity of purified recombinant this compound, showing purity levels exceeding 99% in some cases jmb.or.kr. The method typically involves a gradient elution with mobile phases containing varying concentrations of organic solvents, such as acetonitrile, and an aqueous component, often with an acidic modifier like trifluoroacetic acid (TFA) researchgate.netuw.edu.plgoogle.comjapsonline.com.

Size-Exclusion Chromatography (SEC-HPLC): SEC-HPLC separates proteins based on their hydrodynamic size jfda-online.com. This technique is valuable for assessing the aggregation state of this compound and detecting the presence of dimers, multimers, or fragments. SEC-HPLC can be used to investigate protein stability and aggregation behavior mdpi.comnih.gov.

Capillary Electrophoresis (CE) for Charge Heterogeneity of this compound

Capillary Electrophoresis (CE) is a high-resolution technique used to separate molecules based on their charge and size-to-charge ratio avancebio.comnih.govresearchgate.net. Capillary Zone Electrophoresis (CZE), a mode of CE, is well-established for assessing the charge heterogeneity of biopharmaceuticals avancebio.comnih.govdiva-portal.org. Proteins can exhibit charge variants due to post-translational modifications like deamidation or sialylation, or due to differences in terminal amino acids.

CZE separates proteins based on their isoelectric points avancebio.com. A common CZE method for charge heterogeneity testing uses a background electrolyte containing ε-aminocaproic acid (eACA), triethylenetetramine (B94423) (TETA), and hydroxypropyl methylcellulose (B11928114) (HPMC) at a specific pH nih.govdiva-portal.org. This method can be used to identify and quantify different charge variants of this compound. CE offers advantages in ease of use and speed for charge heterogeneity analysis diva-portal.org.

Gel Electrophoresis (SDS-PAGE, IEF) for this compound Isoform Analysis

Gel electrophoresis techniques are fundamental for analyzing protein size and charge isoforms.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): SDS-PAGE separates proteins primarily based on their molecular weight frontiersin.orgijbiotech.combrieflands.com. Under reducing conditions, disulfide bonds are broken, and proteins migrate according to their polypeptide chain length. SDS-PAGE is widely used to assess the purity and apparent molecular weight of this compound frontiersin.orgjmb.or.krijbiotech.combrieflands.com. Recombinant this compound expressed in E. coli typically shows a band around 39 kDa jmb.or.krijbiotech.com. Non-reducing SDS-PAGE can be used to examine the integrity of disulfide bonds and detect aggregates frontiersin.org. Silver staining or Coomassie Brilliant Blue are common methods for visualizing protein bands on SDS-PAGE gels frontiersin.orgjmb.or.kr.

IEF (Isoelectric Focusing): IEF is an electrophoretic technique that separates proteins based on their isoelectric point (pI) nih.gov. Proteins migrate through a pH gradient until they reach the pH at which their net charge is zero. IEF can be used to resolve different isoforms of this compound that may arise from variations in charge due to post-translational modifications or amino acid substitutions. While not explicitly detailed for this compound in the provided context, IEF is a standard technique for assessing charge heterogeneity in biopharmaceuticals nih.gov.

Biophysical Techniques for this compound Stability and Interaction Studies

Biophysical techniques provide valuable information about the structural stability, folding, and interactions of this compound. These methods are crucial for understanding the protein's behavior in solution and under various conditions, which is important for formulation and storage.

Techniques such as differential scanning fluorimetry (nanoDSF), size-exclusion chromatography (as mentioned in 5.3.1), and circular dichroism (CD) spectroscopy can be used to investigate the effect of conditions like freeze-drying on the structure and stability of this compound mdpi.comnih.gov. Molecular dynamics (MD) simulations are also employed to study the stabilizing mechanisms and protein-protein interactions of this compound, particularly in the presence of excipients mdpi.comnih.govnih.govresearchgate.net. These simulations can reveal insights into domain structure collapse, recovery after drying, and stabilization of aggregation-prone regions through interactions with excipients like arginine mdpi.comnih.gov.

Protein-protein interaction studies, including those using computational methods like coarse-grained simulations, can help understand the aggregation behavior of this compound mdpi.comnih.govnih.govresearchgate.net. These studies have shown that excipients like arginine can prevent intermolecular interactions of the catalytic domain, thereby reducing aggregation propensity mdpi.comnih.gov. Biophysical principles and computational predictions are also used in designing this compound variants with improved stability and solubility nih.govijbiotech.comresearchgate.netijbiotech.comijbiotech.com.

Differential Scanning Calorimetry (DSC) for Thermal Stability of this compound

Differential Scanning Calorimetry (DSC) is a powerful technique used to assess the thermal stability of proteins by measuring the heat changes associated with their unfolding or denaturation as a function of temperature. filab.fratascientific.com.au For this compound, DSC can reveal important information about its structural robustness and the temperatures at which different domains or the entire molecule undergo thermal transitions. atascientific.com.aunih.gov

DSC measures the differential heat flow between a sample containing the protein and a reference as they are subjected to a controlled temperature program. filab.fr The resulting thermogram shows peaks corresponding to endothermic events, such as protein unfolding. Key parameters derived from DSC include the melting temperature (Tm), which is the temperature at the midpoint of the thermal transition, and the enthalpy of unfolding (ΔH), which represents the total heat absorbed during the denaturation process. atascientific.com.au A higher Tm generally indicates greater thermal stability. atascientific.com.au

Studies using DSC on recombinant tissue plasminogen activators (rt-PA), which include this compound, have shown that the thermal denaturation can be complex, sometimes deconvoluting into multiple transitions, suggesting independent unfolding of different molecular regions. nih.gov The dependence of the Tm on the thermal scan rate can indicate kinetic processes involved in the denaturation, such as the conversion of a reversibly denatured form to an irreversibly denatured form. nih.gov The activation energy of this kinetic process can also be determined. nih.gov Furthermore, DSC can be used to investigate the influence of different formulations, buffers, or excipients on the thermal stability of this compound, aiding in the optimization of its storage conditions and shelf life. filab.fratascientific.com.au

DSC is considered a valuable and often indispensable tool for characterizing the thermal stability of biopharmaceutical proteins like this compound, providing quantitative data that can be used for candidate selection, formulation screening, and comparability studies. atascientific.com.au

Dynamic Light Scattering (DLS) for Aggregation Assessment of this compound

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles, including proteins and their aggregates, in solution. domainex.co.ukbiopharminternational.commdpi.com This method is based on the principle that smaller particles diffuse faster than larger particles. By measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles, DLS can determine their hydrodynamic radius and detect the presence of aggregates. domainex.co.ukbiopharminternational.commdpi.com

For this compound, DLS is a valuable tool for assessing its aggregation propensity and monitoring the formation of aggregates over time or under different stress conditions (e.g., temperature changes, freeze-thawing, mechanical stress). biopharminternational.com The presence of aggregates, even at low levels, can impact the protein's activity and potentially lead to immunogenicity. DLS can detect early-stage aggregation and provide a quantitative measure of the size and distribution of these aggregates. biopharminternational.comlsinstruments.ch

DLS can also provide insights into the colloidal stability of this compound formulations through the determination of the diffusion interaction parameter (kD). lsinstruments.ch The kD value indicates the nature of intermolecular interactions; a positive kD suggests repulsive forces, contributing to colloidal stability and reduced aggregation tendency, while a negative kD indicates attractive forces that can lead to aggregation. lsinstruments.ch

Temperature ramp experiments using DLS can monitor changes in protein size and molar mass as temperature increases, identifying the onset temperature of unfolding (Tonset) and aggregation (Tagg). biopharminternational.com These temperatures serve as indicators of thermal stability and aggregation resistance. biopharminternational.com While DLS is a rapid and efficient method for assessing aggregation, it is often used in conjunction with other techniques, such as Size Exclusion Chromatography (SEC), for a more comprehensive characterization of protein stability and aggregate quantification. biopharminternational.com

Analytical Ultracentrifugation (AUC) for Oligomerization and Purity Profiling of this compound

Analytical Ultracentrifugation (AUC) is a first-principles technique used to determine the sedimentation behavior of macromolecules in solution, providing information about their molecular weight, shape, and heterogeneity. AUC is particularly useful for assessing the oligomeric state of proteins and detecting the presence of aggregates or other impurities. domainex.co.ukethz.ch

Two primary AUC methods are employed: sedimentation velocity (SV-AUC) and sedimentation equilibrium (SE-AUC). SV-AUC measures the rate at which molecules sediment in a centrifugal field, providing a distribution of sedimentation coefficients. This distribution can reveal the presence of different species in solution, such as monomers, dimers, higher-order oligomers, and aggregates, based on their distinct sedimentation rates. ethz.ch SE-AUC measures the distribution of molecules at equilibrium in a centrifugal field, which is dependent on their molecular weight. This method can be used to determine the absolute molecular weight of a protein and to investigate reversible self-association.

For this compound, AUC can be applied to confirm its monomeric state or to characterize any propensity for reversible or irreversible oligomerization under various conditions. It can also serve as a orthogonal method to chromatography for assessing sample purity by identifying and quantifying different molecular species present in the preparation. jmb.or.krzu.edu.pk While specific detailed AUC data for this compound were not extensively detailed in the provided snippets, AUC is a standard technique in biopharmaceutical characterization for understanding protein self-association and heterogeneity, which are critical aspects for a therapeutic protein like this compound.

Isothermal Titration Calorimetry (ITC) for this compound Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during molecular binding events. cancer.govtainstruments.comresearchgate.net This allows for a complete thermodynamic characterization of the interaction in a single experiment, providing crucial parameters such as binding affinity (equilibrium dissociation constant, KD or association constant, KA), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). cancer.govtainstruments.comresearchgate.netnih.gov

For this compound, ITC can be used to study its binding interactions with relevant ligands, such as its substrate plasminogen or inhibitors. By directly measuring the heat of interaction as a function of the titrant concentration, ITC provides a detailed thermodynamic profile of the binding event. cancer.govtainstruments.com This information is valuable for understanding the molecular basis of this compound's activity and for characterizing the binding properties of different variants or modified forms of the protein.

The binding affinity (KA or KD) provides a measure of the strength of the interaction, while the enthalpy (ΔH) and entropy (ΔS) changes reveal the driving forces behind the binding. tainstruments.comnih.gov The stoichiometry (n) indicates the number of binding sites. cancer.govtainstruments.comresearchgate.net Furthermore, by performing experiments at different temperatures, the heat capacity change (ΔCp) of binding can be determined, providing insights into the changes in solvation and conformational flexibility upon binding. cancer.govresearchgate.netnih.gov Although specific ITC data for this compound binding interactions were not explicitly found in the provided search results, the application of ITC to characterize protein-ligand binding thermodynamics is well-established in pharmaceutical research and is applicable to this compound. tainstruments.comnih.gov

Enzyme-Linked Immunosorbent Assays (ELISA) for this compound Quantification and Antigenicity from an Analytical Perspective

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay technique for the detection and quantification of specific proteins or antibodies in a sample. nih.govgoogleapis.com From an analytical perspective, ELISA provides a sensitive and specific method for determining the concentration of this compound in various matrices and for assessing its potential antigenicity by detecting the presence of anti-Reteplase antibodies.

For this compound quantification, a typical sandwich ELISA format can be employed. This involves coating a microplate with a capture antibody specific for this compound. The sample containing this compound is then added, allowing it to bind to the immobilized capture antibody. After washing, a detection antibody, also specific for this compound but binding to a different epitope, is added. This detection antibody is typically conjugated to an enzyme. Finally, a substrate is added that is converted by the enzyme into a detectable signal, such as a colored product. The intensity of the signal is proportional to the concentration of this compound in the sample, which can be determined by comparison to a standard curve. nih.gov ELISA methods for t-PA (the parent molecule of this compound) have demonstrated good sensitivity and reproducibility. nih.gov

ELISA can also be adapted to assess the antigenicity of this compound by detecting the presence of anti-drug antibodies (ADAs) in biological samples. googleapis.com In this type of assay, this compound itself can be immobilized on the plate to capture ADAs from the sample. Bound ADAs are then detected using a labeled antibody that binds to human antibodies. The presence and level of ADAs can indicate an immune response to this compound. googleapis.com Western blot analysis can be used in conjunction with ELISA to confirm the specificity of the antibody binding to this compound. plos.org These immunological methods are crucial for monitoring the potential for immunogenicity during the development and post-market surveillance of this compound. googleapis.com

ELISA offers advantages in terms of sensitivity, throughput, and specificity for the analytical determination of this compound concentration and the detection of an immune response against it. nih.govgoogleapis.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound173000

Data Tables

While specific quantitative data points for this compound from the searches were primarily descriptive of the methods, the following table illustrates the type of data that would be generated by these analytical techniques for a protein like this compound.

Analytical MethodParameterTypical Information Provided
DSCTm (°C)Thermal denaturation temperature(s)
ΔH (kcal/mol)Enthalpy of unfolding
Tonset (°C)Onset temperature of unfolding
DLSHydrodynamic Radius (nm)Size of protein species (monomer, oligomers, aggregates)
Polydispersity Index (PDI)Width of size distribution
kD (mL/g)Diffusion interaction parameter (colloidal stability)
AUC (SV-AUC)Sedimentation Coefficient (S)Distribution of molecular species based on sedimentation rate
Molecular Weight (Da)Molecular weight of sedimenting species
AUC (SE-AUC)Molecular Weight (Da)Absolute molecular weight
Association ConstantsThermodynamics of reversible self-association
ITCKD (M) or KA (M⁻¹)Binding affinity
n (stoichiometry)Number of binding sites
ΔH (kcal/mol)Enthalpy of binding
ΔS (cal/mol/K)Entropy of binding
ΔCp (cal/mol/K)Heat capacity change of binding
ELISAConcentration (µg/mL or ng/mL)Quantitative amount of this compound antigen
Antibody TiterLevel of anti-Reteplase antibodies

This table represents the kind of detailed research findings that these advanced analytical methodologies provide for the characterization of this compound, focusing on its physical, chemical, and immunological properties from an analytical perspective.

Computational and Theoretical Studies of Reteplase

Molecular Docking and Simulations of Reteplase-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex, by calculating the minimum binding energy jabonline.in. This approach is fundamental for understanding protein-ligand interactions and is used in drug discovery for identifying potential binding partners and evaluating the impact of chemical modifications jabonline.in.

Studies have utilized molecular docking to investigate the interaction of this compound with its key substrate, fibrin (B1330869). One study performing docking of this compound to the alpha-chain of fibrin suggested that the interface between the fibrin alpha-chain and the lysine-binding site of the this compound Kringle 2 domain is an energetically favorable binding site researchgate.netnih.gov. The docking analysis indicated that certain this compound variants, particularly supercharged species, showed more favorable interactions with fibrin compared to the wild type, with electrostatic energies playing a major role nih.gov. This enhanced binding affinity to fibrin observed in computational docking correlates with the importance of this interaction for the formation of a ternary complex involving fibrin, plasminogen, and the activator nih.gov.

Molecular docking has also been used in conjunction with molecular dynamics simulations to study the interaction of this compound variants with other molecules, such as antitrypsin deficiency (ATD), to assess potential interactions beyond the primary fibrinolytic pathway researchgate.net.

Molecular Dynamics (MD) Simulations for this compound Conformational Flexibility and Stability

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior, conformational changes, and stability of proteins nih.govnih.gov. MD simulations are crucial for understanding protein flexibility, folding, and interactions in various environments.

Studies using MD simulations have investigated the impact of specific amino acid substitutions on this compound stability. For instance, the R103S mutation, which converts wild-type this compound into a non-cleavable form, was found to induce a more flexible conformation nih.govbiotechnologia-journal.org. However, combining R103S with other mutations, such as A286I/G322I or G39A, was shown by MD simulations to compensate for this increased flexibility and improve conformational stability nih.govbiotechnologia-journal.orgnih.gov. The R103S/A286I/G322I mutant, in particular, demonstrated enhanced protein stability in MD simulations nih.govnih.gov. Similarly, the R103S/G39A mutant exhibited superior structural stability, reduced flexibility, increased compactness, and a steadier Rg profile compared to wild-type this compound in MD simulations biotechnologia-journal.org.

MD simulations have also been used to study the effect of excipients on this compound stability during processes like freeze-drying mdpi.comlu.se. These simulations can reveal protein-specific stabilization mechanisms, such as the separation between domains and interactions with specific binding sites mdpi.com. Coarse-grained (CG) simulations have been employed to explore this compound aggregation processes and the role of excipients like arginine in reducing aggregation propensity by preventing intermolecular interactions mdpi.com.

In Silico Prediction of this compound Stability and Aggregation Propensity

In silico methods are computational techniques used to predict various protein properties, including stability and aggregation propensity, without requiring experimental procedures nih.govomicsdi.org. These methods often utilize algorithms and databases trained on known protein structures and sequences to evaluate the impact of mutations or environmental conditions.

Predicting protein stability upon mutation is a key application of in silico tools nih.govomicsdi.org. Web servers designed for mutation analysis, such as SDM, mCSM, and DUET, have been utilized to select appropriate mutations in this compound based on predicted changes in folding free energy differences between wild-type and mutant structures nih.gov. These tools help identify mutations that are likely to enhance protein stability by, for example, improving hydrophobic interactions in the protein core nih.gov.

In silico approaches are also used to identify aggregation-prone sites within the this compound sequence and predict the likelihood of aggregation lu.seresearchgate.net. Computational tools can assess the contribution of nearby residues to instability and calculate aggregation propensity scores lu.se. While some studies suggest that observed aggregation propensity might be more related to colloidal instability due to electrostatic forces than unfolding and exposure of hydrophobic regions, in silico predictions play a role in identifying potential aggregation hotspots lu.se. Increasing the net charge of the protein surface through techniques like supercharging has been explored using in silico design to improve solubility and potentially reduce aggregation propensity by reinforcing polar interactions with water molecules researchgate.netnih.govnih.gov.

Rational Design of this compound Variants through Computational Mutagenesis

Rational design is a protein engineering approach that involves making specific changes to a protein's amino acid sequence based on a detailed understanding of its structure and function, often guided by computational models patsnap.com. Computational mutagenesis involves using in silico tools to predict the effects of specific amino acid substitutions before they are introduced experimentally nih.govnih.gov.

Computational approaches have been employed for the rational design of this compound variants with improved properties, such as enhanced conformational stability, increased biological activity, and higher solubility nih.govnih.govnih.govresearchgate.net. This involves utilizing computational algorithms and web servers to select appropriate mutations nih.govnih.gov. For example, the supercharging technique, which aims to increase the net charge of the protein surface, has been applied to this compound using in silico tools to design variants with potentially enhanced solubility and fibrin binding affinity researchgate.netnih.govnih.gov.

Studies have rationally designed this compound variants by identifying aggregation-prone sites and considering structural stability using computational tools researchgate.net. Selected variants then undergo further computational evaluation, such as MD simulations, to assess their solvation profile and thermal stability researchgate.net. Molecular docking is also used to examine the interaction of designed variants with substrates like fibrin researchgate.netnih.gov. For instance, an in silico designed supercharged variant (S7) exhibited augmented stability, decreased solvation energy (indicating increased solubility), and enhanced binding affinity to fibrin in computational evaluations researchgate.netnih.gov. Another rationally designed single-point mutant, M72R, demonstrated appropriate stability, enhanced enzymatic activity, and strengthened binding to fibrin compared to the wild type in computational and experimental studies nih.gov.

Computational mutagenesis allows researchers to predict the impact of mutations on various protein properties, guiding the selection of variants for experimental validation nih.govnih.gov. This iterative process of in silico design and evaluation helps optimize the characteristics of this compound for therapeutic use nih.govnih.gov.

Homology Modeling and Comparative Structural Analysis of this compound

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on the experimentally determined structure of a related protein (template) salilab.org. This method is particularly useful when the experimental structure of the target protein is unavailable, which is the case for wild-type this compound nih.govnih.gov.

Comparative structural analysis involves comparing the generated this compound models with the structures of related proteins, like t-PA, to understand structural similarities and differences that may explain variations in their properties nih.gov. This compound consists of amino acids corresponding to specific regions of human t-PA, specifically the Kringle 2 and protease domains nih.govbiotechnologia-journal.org. The absence of other domains present in t-PA, such as the Finger and Epidermal Growth Factor domains, and Kringle 1, contributes to this compound's distinct characteristics, including its lower fibrin binding affinity and reduced hepatic clearance nih.govresearchgate.net. Comparative structural analysis helps in understanding how these structural differences impact function and stability.

Homology modeling provides the necessary 3D structures for subsequent computational studies, such as molecular docking and molecular dynamics simulations, enabling a deeper understanding of this compound behavior and facilitating the design of improved variants nih.govnih.govresearchgate.net.

Bioinformatics Analysis of this compound Sequence Conservation and Evolution

Bioinformatics encompasses a range of computational tools and techniques used to analyze biological data, including protein sequences, to understand their properties, function, evolution, and relationships cd-genomics.com. Sequence analysis is a fundamental aspect of bioinformatics, involving the examination of amino acid sequences to identify conserved regions, predict functional sites, and infer evolutionary history cd-genomics.comnih.gov.

Bioinformatics analysis of this compound sequence conservation can involve comparing its amino acid sequence with homologous proteins from different species or with related proteins like t-PA nih.gov. Conserved regions within a protein sequence often indicate functionally or structurally important residues that have been preserved throughout evolution nih.gov. Analyzing the conservation of specific residues in this compound can help identify critical amino acids involved in its activity, stability, or interactions with substrates nih.gov.

Evolutionary analysis, often performed using bioinformatics tools, can provide insights into the evolutionary history of this compound and its relationship to other plasminogen activators nih.gov. While this compound is a recombinant protein derived from human t-PA, understanding the evolutionary pressures that shaped the natural plasminogen activation system can inform protein engineering efforts. Tools that examine sequence conservation across different species and protein families can help in identifying key evolutionary constraints and potentially guide the design of more stable or active variants nih.govbiorxiv.org.

Bioinformatics analysis also plays a role in identifying highly conserved and functional residues within the this compound sequence that should be considered during mutagenesis studies to preserve protein activity and folding nih.gov. By analyzing sequence patterns and conservation, bioinformatics contributes to a more informed approach to rational design and protein engineering of this compound cd-genomics.com.

Compound Information

Regulatory Science and Intellectual Property Perspectives on Reteplase Academic Focus

Scientific Basis for Comparability and Biosimilarity Assessment of Reteplase Analogs at the Molecular and Analytical Level

Establishing comparability and biosimilarity for protein therapeutics like this compound is a rigorous process rooted in demonstrating a high degree of similarity in quality attributes through comprehensive analytical and functional testing. sgs.comiprp.globaleuropa.eu this compound is a non-glycosylated protein consisting of 355 amino acids, representing a modified version of human tissue plasminogen activator (t-PA). patsnap.comtandfonline.com It retains the Kringle 2 and protease domains of native t-PA but lacks the fibronectin finger, epidermal growth factor, and Kringle 1 domains. tandfonline.com This structural difference, particularly the absence of glycosylation and certain domains, contributes to its distinct pharmacokinetic profile, including a longer half-life compared to full-length t-PA. patsnap.comnih.govmdpi.com

The scientific basis for assessing comparability and potential biosimilarity of this compound analogs lies in the ability to demonstrate that a proposed analog is "highly similar" to the reference product in terms of structural, functional, and immunological characteristics. sgs.comiprp.global This requires a thorough side-by-side comparison using state-of-the-art analytical techniques. iprp.global Key quality attributes (CQAs) that must be assessed include primary structure (amino acid sequence), post-translational modifications (though this compound is non-glycosylated, other modifications like oxidation or deamidation are relevant), higher-order structure (folding and conformation), purity, and biological activity. sgs.comiprp.globalevidentic.com

Analytical techniques employed for such assessments typically include:

Mass Spectrometry (MS): Used for intact molecular mass determination, peptide mapping to confirm amino acid sequence, and identification of modifications. evidentic.communi.cz

Chromatography: Techniques like Size Exclusion HPLC (SE-HPLC) for assessing aggregation and purity, and ion-exchange chromatography (IEX) or capillary electrophoresis (CE) for evaluating charge heterogeneity. evidentic.comjmb.or.kr Reverse-phase HPLC (RP-HPLC) can also be used for purity analysis. jmb.or.kr

Electrophoresis: Methods such as SDS-PAGE are used to determine molecular weight and assess purity. jmb.or.krbioprocessintl.comresearchgate.net

Functional Assays: Biological activity is typically measured through clot lysis assays, such as the fibrin (B1330869) agarose (B213101) plate assay (FAPA) or activated partial thromboplastin (B12709170) time (APTT) lysis methods, which assess the ability to convert plasminogen to plasmin. researchgate.netresearchgate.netnih.govnih.gov

Demonstrating analytical similarity is considered the foundation of a biosimilar development program and can influence the scope of required non-clinical and clinical data. iprp.globaleuropa.eu Regulatory bodies like the EMA and FDA have established guidelines outlining the step-by-step approach for establishing biosimilarity, emphasizing comprehensive characterization at the quality level. sgs.comevidentic.comwho.int

Analytical Method Validation for this compound Characterization in Regulatory Science

Analytical method validation is a critical component in regulatory science for ensuring the reliability, accuracy, and consistency of the data used to characterize this compound and its potential analogs. Validated methods are essential for demonstrating the quality, purity, and potency of the product throughout its lifecycle, from manufacturing to post-market surveillance.

Validation of analytical methods for protein therapeutics follows established regulatory guidelines, typically encompassing parameters such as:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Accuracy: The closeness of agreement between the value found and the accepted true value.

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (within-run precision) and intermediate precision (within-laboratory variations). bioprocessintl.comresearchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Detection Limit (DL): The lowest analyte concentration that can be reliably detected, though not necessarily quantified. bioprocessintl.com

Quantitation Limit (QL): The lowest analyte concentration that can be determined with acceptable accuracy and precision.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. bioprocessintl.com

For this compound, validation of methods used for assessing purity (e.g., HPLC, SDS-PAGE), structural integrity (e.g., mass spectrometry-based peptide mapping), and biological activity (e.g., clot lysis assays) is paramount. jmb.or.krbioprocessintl.comresearchgate.netresearchgate.netnih.gov For instance, studies have validated APTT lysis methods for determining the biological activity of this compound, demonstrating good reproducibility and accuracy within a specific concentration range. researchgate.netnih.gov Similarly, SDS-PAGE methods have been validated for determining the purity of recombinant proteins, showing high specificity and precision. bioprocessintl.com These validated methods provide the necessary confidence in the analytical data used to support regulatory submissions and ongoing quality control.

Patent Landscape Analysis for this compound: Focus on Production and Engineering Innovations

The patent landscape surrounding this compound reflects the innovations in its production, engineering, and formulation since its initial development. As a recombinant protein, patents cover aspects related to the gene sequence, expression systems, purification processes, and modified variants. google.com

Early patents for this compound, developed as a modified version of t-PA, focused on the protein sequence itself and methods for its production using recombinant DNA technology. google.comgoogle.com Given that this compound is non-glycosylated and can be expressed in Escherichia coli, patents have addressed prokaryotic expression systems, which offer advantages in terms of lower production cost and higher yield compared to eukaryotic systems. nih.govmdpi.comjmb.or.krgoogle.com However, expressing proteins with disulfide bonds in E. coli can lead to the formation of inclusion bodies, requiring subsequent denaturation and refolding steps. mdpi.comjmb.or.krgoogle.com Innovations in refolding processes, potentially involving protein disulfide isomerases (PDI), have been subject to patent protection. jmb.or.kr

The patent landscape also includes innovations aimed at improving the properties of this compound, such as enhancing its conformational stability or resistance to proteolysis through amino acid substitutions. nih.govicm.edu.pl Computational techniques, like in silico design and molecular dynamics simulations, are utilized in the design of such variants, and patents may cover these modified sequences and their production methods. nih.govicm.edu.plresearchgate.net

Furthermore, patents may cover alternative expression systems beyond E. coli, such as the use of human source cells or even marine microalgae, to potentially improve expression levels or overcome limitations of existing systems. mdpi.comnih.govpatsnap.com Production processes involving specific purification techniques, like affinity chromatography or ion-exchange chromatography, would also be part of the patent landscape. jmb.or.kr

Analyzing the patent landscape provides insights into the technological advancements and competitive landscape surrounding this compound, highlighting areas of ongoing research and development in manufacturing and protein engineering. mdpi.com

Scientific Considerations in Intellectual Property Claims for this compound Variants

Intellectual property claims for this compound variants are grounded in demonstrating novelty, inventiveness (non-obviousness), and industrial applicability of the modified protein. Scientific considerations are central to establishing these criteria, particularly when claiming new protein sequences or production methods.

For this compound variants, intellectual property claims often focus on:

Modified Amino Acid Sequences: Claims may cover specific amino acid substitutions, deletions, or additions that result in altered or improved properties, such as enhanced stability, solubility, biological activity, or reduced immunogenicity. nih.govicm.edu.plresearchgate.net Scientific data, including structural analysis, in vitro functional assays, and potentially in vivo studies, are required to support the claimed improvements and demonstrate that the modification is not an obvious variation of the known this compound sequence. nih.govresearchgate.net

Novel Production Methods: Patents can claim innovative processes for expressing, refolding, or purifying this compound or its variants. mdpi.comjmb.or.krgoogle.compatsnap.com Scientific evidence demonstrating the efficiency, yield, purity, and reproducibility of the new method is crucial for patentability. This might involve data comparing the new method to existing techniques.

Specific Formulations: Claims may cover pharmaceutical formulations containing this compound variants with improved stability or delivery characteristics. Scientific data on formulation stability under various conditions is necessary to support such claims.

The scientific data provided in patent applications must be sufficiently detailed and convincing to demonstrate that the claimed invention is novel and non-obvious to a person skilled in the art. This often involves presenting experimental results that highlight the unexpected or advantageous properties of the this compound variant or production method. For instance, demonstrating that a specific amino acid substitution significantly enhances the protein's half-life or reduces aggregation propensity would provide strong scientific support for an intellectual property claim. nih.gov Computational studies, while not always sufficient on their own, can also contribute to the scientific basis by predicting the effects of modifications and guiding experimental design. nih.govicm.edu.plresearchgate.net

Quality by Design (QbD) Principles Applied to this compound Manufacturing Science

Quality by Design (QbD) is a systematic, science-based approach to pharmaceutical development and manufacturing that aims to ensure the consistent delivery of high-quality products. mt.compharmasource.globalnih.gov Applying QbD principles to this compound manufacturing involves integrating quality considerations throughout the entire product lifecycle, from process design to commercial production. mt.compharmasource.global

Key elements of QbD applied to this compound manufacturing science include:

Defining the Quality Target Product Profile (QTPP): This involves identifying the critical quality attributes (CQAs) of this compound that need to be controlled to ensure the desired product quality, safety, and efficacy. nih.govresearchgate.neteuropeanpharmaceuticalreview.com For this compound, CQAs would include aspects like primary structure, higher-order structure, purity (including levels of process- and product-related impurities), and biological activity. iprp.globalevidentic.com

Identifying Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): CMAs are the properties of input materials that should be within an appropriate range to ensure the desired quality of the output material. nih.govresearchgate.net CPPs are the process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process delivers the desired quality. mt.compharmasource.globalnih.govresearchgate.neteuropeanpharmaceuticalreview.com For this compound production, CMAs could include the quality of raw materials, cell culture media components, and chromatography resins. CPPs would encompass parameters like fermentation temperature, pH, induction conditions, refolding conditions, and chromatography parameters.

Risk Assessment: Evaluating the potential risks to product quality posed by variations in CMAs and CPPs. mt.compharmasource.globalnih.govresearchgate.net This helps prioritize which attributes and parameters require the most stringent control.

Developing a Design Space: Defining the multidimensional combination and interaction of input variables (material attributes) and process parameters that have been demonstrated to provide assurance of quality. mt.comnih.gov Operating within the design space is not considered a change and allows for manufacturing flexibility.

Establishing a Control Strategy: A planned set of controls derived from product and process understanding that ensures process performance and product quality. nih.govresearchgate.netresearchgate.net This includes controls on input materials, in-process controls, and finished product testing.

Continuous Improvement: Monitoring process performance and product quality over time and implementing improvements as needed. nih.govresearchgate.net

Applying QbD principles to this compound manufacturing enhances process understanding, reduces variability, and mitigates risks, leading to more consistent and reliable production of a high-quality biopharmaceutical. mt.compharmasource.globaleuropeanpharmaceuticalreview.compharmtech.com It facilitates a shift from reactive quality control (testing at the end) to proactive quality assurance (building quality into the process). pharmasource.global This approach is increasingly emphasized by regulatory agencies for biopharmaceutical manufacturing and biosimilar development. pharmasource.globalresearchgate.neteuropeanpharmaceuticalreview.com

Future Directions in Reteplase Fundamental Research

Exploration of Novel Protein Engineering Strategies for Reteplase with Modified Biochemical Properties

Future fundamental research in this compound protein engineering is focused on modifying its biochemical properties to enhance its therapeutic profile. Strategies include altering amino acid sequences to improve stability, solubility, and fibrin (B1330869) binding affinity. Computational molecular modeling, such as the supercharging technique, has been explored to design this compound variants with enhanced structural stability, decreased solvation energy, and improved binding affinity to fibrin. researchgate.netnih.gov For instance, in silico studies have suggested that specific amino acid substitutions, such as N113R, A284R, E291R, E212K, and F288R, could lead to variants with improved properties. researchgate.net Experimental validation of a supercharged variant demonstrated significantly higher plasminogen cleavage activity compared to the wild type, while retaining comparable stability. ijbiotech.com

Another approach involves creating chimeric this compound molecules by incorporating domains from other plasminogen activators. tandfonline.com For example, adding the finger domain from desmoteplase, known for its high fibrin specificity, to this compound has been investigated to enhance fibrin affinity. tandfonline.com Theoretical and experimental studies on such chimeric variants have shown promising results, including increased fibrin binding ability and appropriate enzymatic activity. tandfonline.com

Furthermore, research is exploring the impact of glycosylation on this compound, despite it being a non-glycosylated protein in its current therapeutic form. nih.gov While expressed in E. coli without glycosylation, this compound has potential N-glycosylation sites. nih.gov Studies using expression systems like Nicotiana benthamiana have produced glycosylated this compound variants, and future work aims to understand how specific glycoforms influence parameters such as clearance rate, fibrin selectivity, and clot penetrability. plos.orgmuni.cz Fusion proteins, such as this compound-Fc fusions produced in plants, are also being investigated to improve protein stability and potentially develop novel thrombolytic drugs with enhanced pharmacological efficacy. plos.orgnih.gov

Development of Advanced Analytical Platforms for Ultra-Sensitive this compound Characterization

The development of advanced analytical platforms is crucial for the ultra-sensitive characterization of this compound and its engineered variants. High-resolution techniques are needed to comprehensively assess protein structure, post-translational modifications (even in non-glycosylated proteins or when exploring glycosylated forms), and biological activity. patsnap.com

Future directions involve utilizing techniques such as high-resolution mass spectrometry and advanced chromatography for detailed physicochemical analysis. patsnap.com These methods can provide precise information on the amino acid sequence, disulfide bond formation (this compound contains nine disulfide bonds), and potential modifications. nih.govbrieflands.comjmb.or.kr

More precise cell culture methods are also being explored in conjunction with analytical techniques to study this compound produced in different expression systems. patsnap.com This includes optimizing conditions for protein recovery from inclusion bodies when expressed in systems like E. coli. brieflands.comjmb.or.krresearchgate.net Studies investigating the effect of factors like induction temperature and chemical additives in lysis buffers on the secondary structure and solubility of this compound inclusion bodies highlight the need for sensitive analytical methods like FTIR to monitor structural changes. brieflands.com

Furthermore, developing highly sensitive bioactivity assays is essential. While clot lysis time assays are standard, research is exploring alternative methods like the activated partial thromboplastin (B12709170) time (APTT) lysis method for determining biological activity with good reproducibility and accuracy. nih.govresearchgate.net These advancements in analytical platforms will enable researchers to more confidently characterize engineered this compound variants and assess their critical quality attributes. patsnap.com

Elucidation of Undiscovered Molecular Interactions of this compound with Cellular Components in In Vitro Systems

Fundamental research is ongoing to elucidate the molecular interactions of this compound with cellular components in in vitro systems beyond its primary interaction with fibrin and plasminogen. While this compound's mechanism involves converting plasminogen to plasmin to degrade fibrin, its interactions with other cellular elements and proteins in the complex biological environment are not fully understood. nih.govdrugbank.com

Studies are exploring the binding of this compound to fibrin, noting that its lower fibrin binding compared to native t-PA allows for better clot penetration. nih.govoup.com However, the specific residues and domains involved in these interactions, particularly with the fibrin matrix, are still subjects of investigation. Computational studies using molecular docking are being employed to examine the binding energy of this compound variants to fibrin and understand how modifications influence these interactions. nih.gov

Beyond fibrin, research may delve into potential interactions with endothelial cells, platelets, and other components of the vasculature. While this compound lacks certain domains present in native t-PA that are involved in binding to specific receptors, undiscovered low-affinity or transient interactions could play a role in its distribution or activity. oup.commdpi.com In vitro studies using techniques like surface plasmon resonance or co-immunoprecipitation could help identify and characterize these interactions.

Theoretical Advancements in this compound Structure-Function Prediction

Theoretical advancements, particularly in computational biology and bioinformatics, are playing a significant role in predicting and understanding the structure-function relationships of this compound. Homology modeling is frequently used to predict the three-dimensional structure of this compound, as its experimental structure has not been fully determined. nih.gov These models are based on the known structures of its constituent domains from t-PA. nih.gov

Molecular dynamics simulations are a key theoretical tool used to evaluate the stability of this compound structures, including wild-type and engineered variants. tandfonline.comlu.seijbiotech.comresearchgate.net These simulations can provide insights into the flexibility of the protein, the impact of amino acid substitutions on conformational stability, and interactions with the solvent or other molecules. ijbiotech.comresearchgate.net For example, molecular dynamics studies have been used to investigate the effect of specific mutations on this compound stability and predict mutations that could enhance its resistance to proteolysis. ijbiotech.comresearchgate.net

Protein docking simulations are employed to predict the binding modes and affinities of this compound and its variants with target molecules like fibrin. nih.govtandfonline.com This allows researchers to theoretically assess how modifications might impact binding interactions before experimental validation. nih.govtandfonline.com

Future theoretical advancements include refining these computational methods and integrating them with experimental data to create more accurate and predictive models. Machine learning algorithms are also emerging as tools that can analyze large datasets of protein sequences, structures, and functional data to predict the effects of mutations or guide the design of novel variants with desired properties. muni.cz

Role of this compound in Expanding Understanding of Serine Protease Biochemistry and Protein Design

This compound serves as a valuable model in expanding the understanding of serine protease biochemistry and contributing to general protein design principles. As a truncated and modified form of t-PA, a well-studied serine protease, this compound allows researchers to investigate the impact of domain deletions and modifications on enzymatic activity, substrate specificity, and stability. nih.govoup.com

Studies on this compound contribute to understanding the roles of specific domains, such as the Kringle 2 and serine protease domains, in fibrin binding and plasminogen activation. nih.govoup.com The observation that this compound, despite lacking the finger domain, still exhibits fibrin interaction through the Kringle 2 domain provides insights into the complex nature of protein-ligand interactions. oup.com

The challenges in expressing and refolding this compound in bacterial systems due to its disulfide bonds have also driven research into optimizing protein production and refolding strategies, contributing to the broader field of recombinant protein production. nih.govbrieflands.comjmb.or.krresearchgate.net Techniques explored to improve this compound refolding, such as the use of protein disulfide isomerase or optimizing solubilization conditions, have implications for the production of other proteins with multiple disulfide bonds. jmb.or.kr

Furthermore, the protein engineering efforts focused on this compound, including strategies like supercharging and domain shuffling, provide case studies for rational protein design aimed at modifying specific biochemical and pharmacological properties. researchgate.netnih.govtandfonline.com The lessons learned from designing this compound variants with altered fibrin affinity, stability, or activity can be applied to the design of other therapeutic proteins. tandfonline.comijbiotech.com this compound's characteristics as a single-chain serine protease that is active without cleavage also contribute to the understanding of the diverse activation mechanisms within the serine protease family. ijbiotech.combiotechnologia-journal.org

Q & A

Q. What are the key considerations when designing a non-inferiority trial to compare Reteplase with other thrombolytics in acute myocardial infarction?

  • Methodological Answer :
    • Define a clinically justified non-inferiority margin (Δ) based on historical data or clinical consensus. For example, the GUSTO III trial used a pre-specified Δ of 0.4% for mortality differences .
    • Ensure adequate statistical power (typically ≥80%) by calculating sample size using the Δ and expected event rates.
    • Select primary endpoints aligned with clinical relevance (e.g., 30-day mortality, stroke rates) and pre-specify secondary endpoints (e.g., bleeding complications) .
    • Address heterogeneity through stratified randomization (e.g., by age, infarct location) and sensitivity analyses to confirm robustness across subgroups .

Q. What statistical approaches are recommended for analyzing efficacy differences between this compound and streptokinase in restoring vascular patency?

  • Methodological Answer :
    • Use two-tailed hypothesis testing to assess superiority/non-inferiority, with significance thresholds (e.g., α=0.05) adjusted for multiple comparisons. For instance, a study comparing this compound and streptokinase reported p=0.018 for time-to-patency differences using t-tests .
    • Report confidence intervals (e.g., 95% CI) for effect sizes (e.g., hazard ratios) to quantify precision.
    • Apply intention-to-treat (ITT) analysis to maintain randomization benefits and minimize bias .

Q. How should researchers address discrepancies in reported thrombolytic efficacy between this compound and alteplase across clinical studies?

  • Methodological Answer :
    • Conduct systematic meta-analyses to pool data across trials, accounting for variability in dosing regimens (e.g., this compound’s double-bolus vs. alteplase’s infusion) and patient populations .
    • Perform subgroup analyses to identify confounding factors (e.g., time-to-treatment, comorbidities).
    • Validate endpoints (e.g., patency vs. mortality) and adjust for differences in trial design (e.g., open-label vs. double-blind) .

Q. What are the essential parameters to report when conducting replication studies of this compound pharmacokinetic properties?

  • Methodological Answer :
    • Document sample size calculations, randomization methods (e.g., block randomization), and blinding protocols .
    • Specify assay conditions (e.g., plasma half-life measurements via ELISA) and statistical tests (e.g., non-linear mixed-effects modeling).
    • Report mean values with SEM/SD and exact p-values to enable cross-study comparisons .

Q. What methodological flaws should be avoided when interpreting this compound safety data from open-label trials?

  • Methodological Answer :
    • Avoid conflating non-significant superiority results with non-inferiority claims without pre-specified Δ .
    • Control for observer bias by using blinded endpoint adjudication committees.
    • Report adverse events (e.g., bleeding rates) using standardized definitions (e.g., TIMI criteria) .

Advanced Research Questions

Q. How can computational protein design methods be applied to improve this compound’s physicochemical properties?

  • Methodological Answer :
    • Use homology modeling (e.g., SWISS-MODEL) to identify aggregation-prone regions. For example, mutation K304E in this compound reduced aggregation by altering surface charge .
    • Apply tools like DUET or FoldX to predict stability changes from mutations and validate with circular dichroism (CD) spectroscopy .
    • Optimize solubility via in silico charge engineering (e.g., increasing net negative charge) and confirm with dynamic light scattering (DLS) .

Q. What methodologies are used to optimize this compound expression in E. coli?

  • Methodological Answer :
    • Employ codon optimization and plasmid design (e.g., pET vectors) to enhance transcription/translation. Use response surface methodology (RSM) to optimize induction conditions (e.g., IPTG concentration, temperature) .
    • Monitor inclusion body formation via SDS-PAGE and optimize refolding buffers (e.g., arginine, redox agents) using fractional factorial designs .
    • Assess activity using fibrin plate assays or chromogenic substrates (e.g., S-2403) to confirm functional recovery .

Q. What in vitro/in vivo models are appropriate for assessing this compound variants’ plasminogen cleavage activity?

  • Methodological Answer :
    • In vitro : Use fibrin clot lysis assays (e.g., turbidity reduction at 405 nm) or fluorogenic substrates (e.g., D-Val-Leu-Lys-AMC) .
    • In vivo : Employ murine arterial thrombosis models (e.g., FeCl₃-induced carotid injury) with endpoints like time-to-reperfusion .
    • Validate specificity using α₂-antiplasmin inhibition assays to rule off-target effects .

Q. How can structural stability analyses inform this compound formulation development?

  • Methodological Answer :
    • Perform accelerated stability studies (e.g., 25°C/60% RH for 6 months) with HPLC-SEC to monitor aggregation .
    • Use differential scanning calorimetry (DSC) to determine melting temperatures (Tm) and identify stabilizers (e.g., trehalose) .
    • Apply molecular dynamics (MD) simulations to predict conformational changes under stress (e.g., pH shifts) .

Q. How do buffer compositions impact active this compound recovery from inclusion bodies?

  • Methodological Answer :
    • Screen refolding buffers using design of experiments (DoE) to optimize pH (7.0–8.5), ionic strength, and redox pairs (e.g., GSH/GSSG). For example, 0.5 M arginine improves solubility by reducing hydrophobic interactions .
    • Assess refolding efficiency via size-exclusion chromatography (SEC) and activity recovery via kinetic assays (e.g., kcat/KM comparisons) .
    • Characterize secondary structure retention using Fourier-transform infrared spectroscopy (FTIR) .

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